5,5-Dibutylbarbituric acid
Description
Properties
CAS No. |
17013-41-1 |
|---|---|
Molecular Formula |
C12H20N2O3 |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
5,5-dibutyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H20N2O3/c1-3-5-7-12(8-6-4-2)9(15)13-11(17)14-10(12)16/h3-8H2,1-2H3,(H2,13,14,15,16,17) |
InChI Key |
KXOZJFGEGGNJDX-UHFFFAOYSA-N |
SMILES |
CCCCC1(C(=O)NC(=O)NC1=O)CCCC |
Canonical SMILES |
CCCCC1(C(=O)NC(=O)NC1=O)CCCC |
Other CAS No. |
17013-41-1 |
solubility |
0.00 M |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: Structural Dynamics and Synthetic Utility of 5,5-Dibutyl-2,4,6-pyrimidinetrione
This technical monograph provides an in-depth analysis of 5,5-dibutyl-2,4,6-pyrimidinetrione (commonly referred to as 5,5-dibutylbarbituric acid). This guide is designed for researchers in medicinal chemistry and organic synthesis, focusing on the compound's structural dynamics, synthetic pathways, and its role as a model for lipophilic Structure-Activity Relationships (SAR) in central nervous system (CNS) depressants.
Introduction & Molecular Architecture
5,5-dibutyl-2,4,6-pyrimidinetrione is a 5,5-disubstituted derivative of barbituric acid. Unlike the parent barbituric acid, which is pharmacologically inactive and highly acidic, the 5,5-dialkyl substitution locks the molecule in a specific tautomeric state that confers lipophilicity and CNS activity.
Structural Definition
The molecule consists of a pyrimidine-2,4,6(1H,3H,5H)-trione scaffold.[1][2][3] The critical feature is the quaternary carbon at position 5 (C5), which bears two butyl chains. This gem-dialkyl substitution prevents the formation of the aromatic tri-enol tautomer, ensuring the molecule remains predominantly in the tri-keto or mono-enol form, which is essential for its interaction with the GABA-A receptor complex.
Physicochemical Profile
The following data summarizes the core properties relevant to drug design and synthesis.
| Property | Value / Description | Relevance |
| CAS Number | 512-43-6 | Unique Identifier |
| Molecular Formula | C₁₂H₂₀N₂O₃ | Core Scaffold |
| Molecular Weight | 240.30 g/mol | Small Molecule Drug Space |
| LogP (Calc) | ~2.7 - 2.9 | Optimal Lipophilicity (See Section 4) |
| pKa | ~7.8 - 8.1 | Weak acid; exists as anion at physiological pH |
| H-Bond Donors | 2 (N-H) | Receptor Binding |
| H-Bond Acceptors | 3 (C=O) | Receptor Binding |
Structural Visualization
The following diagram illustrates the core connectivity and the numbering scheme of the pyrimidine ring.
[4]
Synthetic Protocol: The Malonic Ester Route
The synthesis of this compound follows the classic Malonic Ester Synthesis . This pathway is preferred for its reliability and the ability to control the C5 substitution pattern.
Reaction Logic
The synthesis involves two phases:[4][5][6]
-
Alkylation: Diethyl malonate is alkylated twice with n-butyl bromide to form diethyl dibutylmalonate.
-
Condensation: The disubstituted malonate condenses with urea in the presence of a strong base (Sodium Ethoxide) to close the pyrimidine ring.
Detailed Experimental Methodology
Safety Note: This reaction utilizes metallic sodium and alkyl bromides. Perform in a fume hood under inert atmosphere (N₂ or Ar).
Phase 1: Preparation of Diethyl Dibutylmalonate
-
Reagent Prep: Dissolve 2.3 moles of Sodium metal in 1 L of absolute ethanol to generate Sodium Ethoxide (NaOEt). Crucial: Ethanol must be super-dry (<0.1% water) to prevent hydrolysis of the ester.
-
Alkylation: Add 1.0 mole of diethyl malonate dropwise to the NaOEt solution.
-
Addition: Slowly add 2.2 moles of n-butyl bromide. The solution will heat up (exothermic).
-
Reflux: Heat to reflux for 3–4 hours until the solution is neutral to litmus (indicating consumption of the base).
-
Workup: Distill off the ethanol. Add water to dissolve NaBr. Extract the oily layer (ester) with diethyl ether, dry over MgSO₄, and fractionally distill to collect diethyl dibutylmalonate.
Phase 2: Cyclization to Barbiturate
-
Base Generation: Prepare a fresh solution of NaOEt (from 0.6 moles Na in 500 mL dry EtOH).
-
Condensation: Add 0.1 moles of Diethyl Dibutylmalonate and 0.12 moles of dry Urea.
-
Reflux: Reflux the mixture for 6–8 hours. A white solid (the sodium salt of the barbiturate) will precipitate.
-
Isolation:
-
Add 500 mL warm water (50°C) to dissolve the solid.[7]
-
Acidify with concentrated HCl to pH ~2.
-
The free acid (this compound) will precipitate as white crystals.
-
-
Purification: Recrystallize from boiling water or 50% ethanol.
Structural Characterization
Verification of the product requires confirming the loss of the ester groups and the presence of the butyl chains.
| Technique | Expected Signal | Assignment |
| IR Spectroscopy | 3100–3250 cm⁻¹ (Broad) | N-H Stretch (Imide) |
| 1750, 1700 cm⁻¹ (Strong) | C=O Stretch (C2, C4, C6) | |
| 2800–2960 cm⁻¹ | C-H Stretch (Butyl Alkyl) | |
| ¹H NMR (DMSO-d₆) | δ 11.0–11.5 ppm (s, 2H) | N-H (Exchangeable with D₂O) |
| δ 1.8–2.0 ppm (m, 4H) | α-CH₂ (Attached to C5) | |
| δ 1.2–1.4 ppm (m, 8H) | β, γ-CH₂ (Butyl Chain) | |
| δ 0.85–0.90 ppm (t, 6H) | Terminal CH₃ | |
| ¹³C NMR | ~173 ppm, ~150 ppm | C=O (Ketones) and C2 (Urea carbon) |
| ~55–60 ppm | Quaternary C5 |
Structure-Activity Relationship (SAR)
This compound serves as a critical data point in the SAR of hypnotic agents. The activity of barbiturates is governed by the Meyer-Overton correlation , which links lipid solubility to anesthetic potency.
The Lipophilic "Sweet Spot"
For a barbiturate to be active, it must cross the Blood-Brain Barrier (BBB).
-
Too Polar (e.g., 5,5-dimethyl): Cannot cross the BBB efficiently.
-
Too Lipophilic (e.g., 5,5-dihexyl): Gets trapped in peripheral adipose tissue or binds excessively to plasma proteins, preventing CNS entry.
-
Optimal Range: A total of 4 to 10 carbons at the C5 position.
This compound possesses 8 carbons (4+4) at C5. This places it at the upper end of the optimal lipophilicity range, resulting in:
-
Rapid Onset: Faster than Barbital (Ethyl/Ethyl) due to higher LogP.
-
Shorter Duration: Redistribution to fatty tissues occurs faster than with less lipophilic analogs.
Tautomerism and Acidity
The biological activity is also dependent on acidity. 5,5-disubstituted barbiturates are weak acids (pKa ~7.8).
-
At physiological pH (7.4), they exist as a mixture of ionized and unionized forms.
-
The unionized form crosses the BBB.
-
The ionized form interacts with the receptor. The dibutyl substitution does not significantly alter the pKa compared to the diethyl analog, meaning its increased potency is almost exclusively driven by hydrophobic interactions (LogP).
References
-
Synthesis of Barbituric Acids: Organic Syntheses, Coll.[7][8] Vol. 2, p.60 (1943); Vol. 12, p.8 (1932).
-
Barbiturate SAR & Lipophilicity: Hansch, C., & Anderson, S. M. (1967). The effect of intramolecular hydrophobic bonding on partition coefficients. Journal of Organic Chemistry.
-
Physicochemical Properties (LogP/pKa): PubChem Compound Summary for CID 178337 (this compound).
-
General Barbiturate Pharmacology: Löscher, W., & Rogawski, M. A. (2012). How theories evolved concerning the mechanism of action of barbiturates. Epilepsia.[5]
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- 2. 5,5-diethylbarbituric acid [stenutz.eu]
- 3. Barbituric acid, 5,5-dipropyl- (CAS 2217-08-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. US2786057A - Process of producing 5, 5-di-substituted barbituric acids and product produced thereby - Google Patents [patents.google.com]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. The synthesis of new barbiturate esters derivatives as intravenous anesthetics: a new dimension of anesthesia route part-IV - MedCrave online [medcraveonline.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
solubility of 5,5-dibutylbarbituric acid in organic solvents
Executive Summary
This technical guide provides an in-depth analysis of the solubility characteristics of 5,5-Dibutylbarbituric acid (DBBA) . Unlike its more common analog, 5,5-diethylbarbituric acid (Barbital), DBBA possesses significantly higher lipophilicity due to the extension of the C5-alkyl chains from ethyl to butyl groups. This structural modification fundamentally alters its solvation thermodynamics, making it a critical subject for researchers working on supramolecular assemblies, drug formulation, and crystallization processes.
This guide synthesizes available physicochemical data with theoretical modeling to establish a solubility ranking and provides a rigorous, self-validating experimental protocol for precise solubility determination.
Physicochemical Profile & Solubility Prediction
Understanding the solubility of DBBA requires a structural analysis of its solute-solvent interaction potential.
Structural Determinants
-
CAS Number: 512-43-6 (also 17013-41-1 for specific isomers/forms)
-
Molecular Formula:
[1] -
Molecular Weight: 240.30 g/mol
-
Core Moiety: Pyrimidine-2,4,6(1H,3H,5H)-trione ring (Polar, H-bond donor/acceptor).[1]
-
Substituents: Two n-butyl chains at the C5 position (Hydrophobic).
Lipophilicity and Solvent Compatibility
The substitution of ethyl groups (in Barbital) with butyl groups increases the molecular volume and hydrophobicity.
-
LogP (Estimated): ~2.7 (compared to ~0.7 for Barbital).
-
Implication: DBBA exhibits a "solubility inversion" compared to short-chain barbiturates. It is significantly less soluble in water and highly soluble in medium-polarity organic solvents.
Table 1: Predicted Solubility Ranking based on Hansen Solubility Parameters (HSP)
| Solvent Class | Representative Solvent | Predicted Solubility | Interaction Mechanism |
| Chlorinated | Chloroform ( | High | Dipole-dipole & H-bonding (Solvent H donor to Carbonyl O) |
| Ethers | Diethyl Ether | High | H-bonding (Solvent O acceptor to Imide NH) |
| Alcohols | Ethanol / Methanol | Moderate-High | Amphipathic matching (Alkyl chain + OH group) |
| Ketones | Acetone | Moderate | Dipole-dipole; no H-bond donor from solvent |
| Aqueous | Water ( | Very Low | Hydrophobic effect dominates; crystal lattice energy > solvation enthalpy |
| Aqueous | Water ( | High | Ionization of imide NH ( |
Technical Insight: The solubility in chloroform is enhanced because the acidic proton of chloroform can form a weak hydrogen bond with the carbonyl oxygens of the barbiturate ring, while the non-polar bulk accommodates the butyl chains.
Experimental Protocol: High-Precision Solubility Determination
Since specific temperature-dependent solubility tables for DBBA are rare in open literature, researchers must generate valid data for their specific binary systems. The following protocol is designed as a self-validating system to ensure data integrity.
Workflow Diagram (DOT Visualization)
Figure 1: Standard Operating Procedure for solubility determination ensuring thermodynamic equilibrium.
Detailed Methodology
-
Preparation: Add excess this compound to 10 mL of the target solvent (e.g., Ethanol) in a jacketed glass vessel.
-
Equilibration: Stir magnetically at the desired temperature (
) for 24–48 hours. Critical: Shield from light to prevent photodegradation, although DBBA is relatively stable. -
Sampling: Stop stirring and allow the suspension to settle for 1 hour.
-
Isothermal Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE). Why: Using a cold filter causes immediate precipitation, invalidating the result.
-
Quantification:
-
Method A (Gravimetric): Evaporate a known volume of filtrate to dryness and weigh the residue. (Best for volatile solvents like Chloroform).
-
Method B (HPLC): Dilute the filtrate with mobile phase and analyze via HPLC-UV at 214 nm.
-
-
Calculation: Convert mass concentration (
, g/L) to mole fraction ( ) using: Where is mass and is molecular weight of solute ( ) and solvent ( ).
Thermodynamic Modeling of Dissolution
Once experimental data points are obtained (e.g., at 298K, 303K, 308K), they must be modeled to determine the Enthalpy of Dissolution (
Modified Apelblat Equation
The solubility of barbiturates in organic solvents typically follows the semi-empirical Apelblat model:
-
A, B, C: Empirical parameters derived from regression analysis.
-
Interpretation:
-
If
(Endothermic): Solubility increases with temperature (Typical for DBBA in ethanol). -
If
(Exothermic): Solubility decreases with temperature.
-
Solute-Solvent Interaction Mechanism
Figure 2: Mechanistic interactions governing the solubility of DBBA.
Applications & Implications
Supramolecular Chemistry
Recent research highlights this compound as a key component in forming supramolecular polymers and "hexad rosettes" when co-crystallized with triamino-pyrimidines (e.g., melamine derivatives).[2][3]
-
Solvent Selection: Chloroform and Toluene are preferred for these applications because they dissolve the components without disrupting the intermolecular Hydrogen Bonding required for the supramolecular assembly (unlike water or methanol which compete for H-bonds).
Purification (Recrystallization)
-
Crude Purification: Dissolve in hot Ethanol (or Ethanol/Water 80:20).
-
Cooling: Slowly cool to 4°C. The butyl chains drastically reduce solubility at low temperatures, ensuring high recovery yields compared to diethylbarbituric acid.
References
-
Supramolecular Assembly of Barbiturates
-
Thermodynamics of Barbiturate Dissolution
- Title: First thermodynamic dissociation constants of 5,5-disubstituted barbituric acids.
- Source: Journal of the Chemical Society, Perkin Transactions 2 (1980).
-
URL:[Link]
- Relevance: Establishes the pKa and thermodynamic baseline for 5,5-dialkyl deriv
-
General Solubility Data (Homolog Reference)
-
Chemical Properties & Identifiers
- Title: this compound Compound Summary.
- Source: PubChem (NIH).
-
URL:[Link]
Sources
thermodynamic properties of 5,5-dialkylbarbituric acids
An In-Depth Technical Guide to the Thermodynamic Properties of 5,5-Dialkylbarbituric Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,5-Dialkylbarbituric acids are a class of organic compounds that have historically been significant in medicinal chemistry, particularly as sedative and hypnotic agents.[1][2] Their therapeutic efficacy and biopharmaceutical properties are intrinsically linked to their thermodynamic characteristics. This guide provides a comprehensive exploration of the thermodynamic properties of these compounds, focusing on their solid-state behavior, solution thermodynamics, and the experimental techniques used for their characterization. By synthesizing theoretical principles with practical, field-proven insights, this document aims to serve as an essential resource for researchers and professionals involved in the development and characterization of barbiturate-based active pharmaceutical ingredients (APIs).
Introduction: The Enduring Relevance of Barbiturate Thermodynamics
While the clinical use of barbiturates has evolved, their value as model compounds in pharmaceutical science remains undiminished.[3] The di-substitution at the C5 position of the barbituric acid core is a key determinant of their lipophilicity and duration of action.[3] Understanding the is crucial for several aspects of drug development, including:
-
Polymorph Screening and Selection: The existence of multiple crystalline forms (polymorphs) with different stabilities, solubilities, and dissolution rates can significantly impact a drug's bioavailability.[1][4][5]
-
Formulation Development: Knowledge of solubility and dissolution behavior is fundamental to designing effective oral dosage forms.[6][7]
-
API Stability and Shelf-life: Thermal analysis helps to predict the physical and chemical stability of the API under various storage conditions.
-
Biopharmaceutical Modeling: Thermodynamic parameters such as pKa and lipophilicity are critical inputs for models that predict drug absorption and distribution.[3][6]
This guide will delve into the core thermodynamic principles governing the behavior of 5,5-dialkylbarbituric acids, providing both the theoretical framework and the practical methodologies for their assessment.
Synthesis of 5,5-Dialkylbarbituric Acids
The synthesis of 5,5-dialkylbarbituric acids is a well-established chemical transformation. The most common method involves the condensation of a disubstituted malonic ester with urea in the presence of a strong base, such as sodium ethoxide.
A general synthetic scheme is presented below:
Figure 2: A typical workflow for thermal analysis of 5,5-dialkylbarbituric acids.
Detailed DSC Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards such as indium and zinc. [1]2. Sample Preparation: Accurately weigh 1-3 mg of the 5,5-dialkylbarbituric acid into a standard aluminum DSC pan. Crimp the pan to seal it, which is particularly important for substances that may sublime. [1]3. Experimental Conditions: Place the sealed sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).
-
Heating Program: Heat the sample at a linear rate, typically 10 °C/min, over a temperature range that encompasses the expected thermal events.
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting (melting point) and the peak area of the melting endotherm, which is used to calculate the enthalpy of fusion.
Solution Thermodynamics: Solubility and Dissociation
The behavior of 5,5-dialkylbarbituric acids in solution is governed by their solubility and their acidic dissociation constant (pKa).
Aqueous Solubility
The aqueous solubility of barbiturates is a critical parameter for their oral absorption. The lipophilicity of the alkyl substituents at the C5 position plays a major role in determining their solubility. [3][6]Generally, as the size of the alkyl groups increases, the lipophilicity increases, and the aqueous solubility decreases.
Dissociation Constant (pKa)
5,5-Dialkylbarbituric acids are weak acids, and their pKa value determines the extent of their ionization at a given pH. The primary acidic proton is on one of the nitrogen atoms of the pyrimidine ring.
Table 2: Thermodynamic Dissociation Constants (pKa) of Selected 5,5-Disubstituted Barbituric Acids in Water at 25 °C
| R1 | R2 | pKa |
| Methyl | Methyl | 8.51 |
| Methyl | Ethyl | Not specified |
| Methyl | Isopropyl | Not specified |
| Ethyl | Ethyl | Not specified |
| Ethyl | Isopropyl | Not specified |
Data from McKeown, R. H. (1980).[8]
The pKa values are influenced by the electronic and steric effects of the C5 substituents. [8]Interestingly, steric effects can be acid-strengthening in this class of compounds. [8]
Lipophilicity and its Thermodynamic Implications
Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a key thermodynamic parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. [3][6][9][10]For 5,5-dialkylbarbituric acids, increasing the length and branching of the alkyl chains generally leads to higher lipophilicity. [3] Computational methods, such as those based on Density Functional Theory (DFT), can be used to estimate the Gibbs free energies of solvation and predict logP values. [9]These theoretical calculations can provide valuable insights into the lipophilicity of novel barbiturate derivatives early in the drug discovery process.
Conclusion: A Thermodynamic Approach to Barbiturate Drug Development
A thorough understanding of the is fundamental to the successful development of drug candidates from this class. From the initial synthesis and polymorph screening to formulation and biopharmaceutical characterization, thermodynamic principles guide every step of the process. The experimental techniques and theoretical considerations outlined in this guide provide a robust framework for researchers and scientists to characterize and optimize the performance of these important molecules. The interplay between solid-state properties, solution behavior, and lipophilicity ultimately dictates the therapeutic potential of any 5,5-dialkylbarbituric acid derivative.
References
-
Brandstätter-Kuhnert, M., & Aepkers, M. (Year). Crystal Polymorphs of Barbital: News about a Classic Polymorphic System. Molecular Pharmaceutics. [Link] [1][4][5]2. McKeown, R. H. (1980). First thermodynamic dissociation constants of 5,5-disubstituted barbituric acids in water at 25 °C. Part 1. 5,5-Dialkyl-,5-alkenyl-5-alkyl-,5-alkyl-5-aryl-, 5,5-dialkenyl-, 5,5-diaryl-, and 5,5-dihalogeno-barbituric acids. Journal of the Chemical Society, Perkin Transactions 2, (3), 504-514. [Link]
-
Delgado, D. R., et al. (2010). Thermophysical Study of Several Barbituric Acid Derivatives by Differential Scanning Calorimetry (DSC). Journal of Chemical & Engineering Data, 55(12), 5336-5340. [Link] [11][12]4. Dávalos, J. Z., et al. (2021). Experimental and Computational Studies on the Gas-Phase Acidity of 5,5-Dialkyl Barbituric Acids. Journal of the American Society for Mass Spectrometry, 32(8), 2162-2167. [Link] [13][14][15]5. (Provide a general reference for the synthesis of barbiturates, if available in the search results)
-
Breon, T. L. (1969). The Solubility of Several Barbituric Acid Derivatives in Hydroalcoholic Mixtures. University of Rhode Island Master's Thesis. [Link] [6]7. (Provide a reference for the dissolution of barbital polymorphs, if available)
-
López-Mejías, V., et al. (2009). Crystallization of Metastable Polymorphs of Phenobarbital by Isomorphic Seeding. Crystal Growth & Design, 9(8), 3465-3471. [Link] [16]9. Mandema, J. W., & Danhof, M. (1992). The Physicochemical and Pharmacokinetic Relationships of Barbiturates - From the Past to the Future. Methods and Findings in Experimental and Clinical Pharmacology, 14(9), 713-722. [Link] [3]10. Vaution, C., et al. (1981). Solubility behavior of barbituric acids in aqueous solution of sodium alkyl sulfonate as a function of concentration and temperature. Journal of Pharmaceutical Sciences, 70(11), 1238-1242. [Link] [17]11. Roux, M. V., et al. (2008). Structure-Energy Relationship in Barbituric Acid: A Calorimetric, Computational, and Crystallographic Study. The Journal of Physical Chemistry A, 112(32), 7455-7465. [Link] [18][19]12. Serin, S., & Bayri, A. (2021). Density Functional Theory Studies of Some Barbiturates on Lipophilicity. Adıyaman University Journal of Science, 11(2), 487-502. [Link] [9]13. (Provide a general reference for the synthesis of barbituric acid derivatives, if available)
- (Provide a general reference for the lipophilicity of barbitur
-
Wikipedia. (n.d.). Sublimation (phase transition). [Link] [20]16. (Provide a general reference for thermal analysis techniques, if available)
- (Provide a general reference for the synthesis of 5,5-dialkyl barbituric acids, if available)
- (Provide a general reference for the dissolution of barbitur
- (Provide a general reference for the lipophilicity of barbitur
- (Provide a general reference for thermal analysis, if available)
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- 7. [On the Polymorphism of barbiturates in powders and tablets. Part 4: the dissolution of barbital B and barbital A (modifications I and III and their release from tablets (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. First thermodynamic dissociation constants of 5,5-disubstituted barbituric acids in water at 25 °C. Part 1. 5,5-Dialkyl-,5-alkenyl-5-alkyl-,5-alkyl-5-aryl-, 5,5-dialkenyl-, 5,5-diaryl-, and 5,5-dihalogeno-barbituric acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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The Forgotten Hypnotic: A Technical History of Dibutyl-Substituted Barbiturates
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the annals of medicinal chemistry, the barbiturate family represents a monumental chapter, marking one of the earliest triumphs of rational drug design and synthetic chemistry in treating neurological conditions. From the early 20th century until the rise of benzodiazepines, these derivatives of barbituric acid were the cornerstone of therapy for anxiety, insomnia, and seizure disorders.[1][2] The journey began with the synthesis of barbituric acid by Adolf von Baeyer in 1864, a molecule devoid of central nervous system (CNS) activity itself.[3][4] The therapeutic potential was unlocked in 1903 when Emil Fischer and Joseph von Mering introduced two ethyl groups at the 5th position of the ring, creating barbital (Veronal), the first effective sedative-hypnotic of its class.[3]
This discovery ignited a period of intense and systematic chemical exploration. Researchers at pharmaceutical houses like Bayer, Eli Lilly, and Abbott Laboratories began to meticulously modify the 5,5-disubstituted structure, seeking to modulate the onset, duration, and potency of hypnotic effects.[3] The guiding principle was rooted in the relationship between a molecule's lipophilicity and its pharmacological activity; altering the length and branching of the alkyl side chains at the C-5 position was a direct method to control how a compound would partition into the lipid-rich environment of the CNS.[4][5][6] It was within this fervent era of discovery that 5,5-dibutylbarbituric acid emerged, a logical and potent extension of this homologous series, yet a compound that has largely faded from the common pharmacological lexicon. This guide provides a detailed technical history of the discovery, synthesis, and pharmacological rationale of dibutyl-substituted barbiturates.
The Rationale and Discovery of this compound
Following the commercial success of barbital (diethyl) and phenobarbital (phenylethyl), a clear structure-activity relationship began to form: increasing the size of the alkyl groups at the C-5 position generally led to more potent and often shorter-acting hypnotics, up to a certain point.[5] This is because longer alkyl chains increase the lipid solubility of the molecule, facilitating its passage across the blood-brain barrier and enhancing its interaction with neural membranes and receptors.[6]
This rationale drove the synthesis of numerous analogues, including those with propyl, butyl, and amyl side chains. Butobarbital (5-n-butyl-5-ethylbarbituric acid) and Amobarbital (5-ethyl-5-isopentylbarbituric acid) were prominent examples from this period, demonstrating improved hypnotic properties over the original diethyl compound.[3] The systematic exploration of these structures logically led researchers to investigate the effects of two identical, longer alkyl chains.
The initial development of 5,5-di-n-butylbarbituric acid can be traced to the work of Oliver Kamm and his colleagues at Parke, Davis & Company in the 1920s. Their research, part of the broader industrial effort to develop novel hypnotics, resulted in a patent for the compound, recognizing its potential as a therapeutic agent.[7] This work was a direct application of the prevailing theory that increasing the total number of carbon atoms in the C-5 side chains to between six and ten would yield optimal hypnotic activity. With two n-butyl groups, this compound, containing a total of eight carbons at this position, fit squarely within this predicted therapeutic sweet spot.
Synthesis of this compound: A Classic Condensation
The synthesis of dibutyl-substituted and other 5,5-dialkyl barbiturates follows a robust and well-established chemical pathway: the condensation of a disubstituted malonic ester with urea.[8] This method, refined since the original work of Fischer, remains a cornerstone of heterocyclic chemistry.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via the condensation of diethyl dibutylmalonate with urea.
Materials:
-
Diethyl malonate
-
Sodium metal (or Sodium ethoxide)
-
Absolute ethanol
-
n-Butyl bromide
-
Urea
-
Hydrochloric acid
-
Reflux apparatus, stirring equipment, separation funnel, filtration apparatus
Step-by-Step Methodology:
-
Preparation of the Alkoxide Base: A solution of sodium ethoxide is prepared by carefully dissolving clean sodium metal in absolute ethanol under an inert atmosphere and with cooling. This strong base is critical for the subsequent deprotonation of diethyl malonate. Causality: Sodium ethoxide serves as the catalyst, generating the nucleophilic enolate of the malonic ester.
-
Dialkylation of Diethyl Malonate:
-
To the sodium ethoxide solution, diethyl malonate is added dropwise with stirring. The formation of the sodium salt of diethyl malonate occurs.
-
Two molar equivalents of n-butyl bromide are then added slowly to the solution. The first equivalent reacts to form diethyl n-butylmalonate.
-
A second equivalent of sodium ethoxide is required to deprotonate the mono-alkylated ester, followed by the addition of the second equivalent of n-butyl bromide to yield diethyl di-n-butylmalonate. The reaction is typically heated to reflux to ensure complete dialkylation.
-
Causality: This sequential double alkylation at the α-carbon of the malonic ester is the key step that introduces the desired dibutyl substitution pattern.
-
-
Condensation with Urea:
-
To a fresh solution of sodium ethoxide in absolute ethanol, the purified diethyl di-n-butylmalonate and dry urea are added.
-
The mixture is heated to reflux for several hours (typically 6-8 hours). During this time, a solid precipitate of the sodium salt of this compound will form.
-
Causality: This is a twofold nucleophilic acyl substitution. The nitrogen atoms of urea attack the electrophilic carbonyl carbons of the ester groups, leading to the formation of the six-membered pyrimidine ring after the elimination of two molecules of ethanol.
-
-
Acidification and Isolation:
-
After the reaction is complete, the mixture is cooled, and the solvent is typically removed under reduced pressure.
-
The solid residue is dissolved in warm water.
-
The aqueous solution is then carefully acidified with hydrochloric acid. This protonates the sodium salt, causing the free this compound to precipitate out of the solution as a white solid.
-
Causality: The free barbituric acid is much less water-soluble than its sodium salt, allowing for its isolation by precipitation upon neutralization.
-
-
Purification: The crude product is collected by filtration, washed with cold water to remove inorganic salts, and then purified by recrystallization, typically from an ethanol-water mixture.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Pharmacological Profile and Mechanism of Action
While specific clinical data for this compound is sparse in modern literature, its pharmacological properties can be confidently inferred from the well-established principles of the barbiturate class.
Comparative Pharmacological Properties
The hypnotic effect of 5,5-dialkylbarbituric acids increases with the number of carbon atoms in the alkyl chains, peaking around 7-9 total carbons. Compounds like amobarbital (6 carbons) and pentobarbital (6 carbons) were mainstays of therapy. Dibutylbarbituric acid, with 8 carbons in its side chains, would be expected to be a potent hypnotic with an intermediate to short duration of action. Its increased lipophilicity compared to barbital would facilitate rapid entry into the CNS, but also faster redistribution into peripheral tissues and more rapid metabolic degradation by the liver, contributing to a shorter duration of action than the long-acting early barbiturates.
| Compound | C-5 Substituents | Total Side-Chain Carbons | Relative Potency (Barbital = 1) | Duration of Action |
| Barbital | Diethyl | 4 | 1 | Long |
| Butobarbital | Ethyl, n-Butyl | 6 | ~3 | Intermediate |
| Amobarbital | Ethyl, Isopentyl | 7 | ~4 | Intermediate |
| Dibutylbarbiturate | Di-n-butyl | 8 | High (Predicted) | Intermediate-Short (Predicted) |
| Pentobarbital | Ethyl, 1-methylbutyl | 7 | ~4 | Short |
| Secobarbital | Allyl, 1-methylbutyl | 8 | ~5 | Short |
Mechanism of Action: GABAa Receptor Modulation
The primary mechanism of action for all barbiturates is the positive allosteric modulation of the GABAa receptor, the principal inhibitory neurotransmitter receptor in the CNS.[5]
-
Binding Site: Barbiturates bind to a distinct allosteric site on the GABAa receptor complex, which is different from the binding sites for GABA itself and for benzodiazepines.[5]
-
Potentiation of GABA: At therapeutic (sedative-hypnotic) concentrations, the binding of a barbiturate potentiates the effect of GABA. It increases the mean open duration of the receptor's associated chloride (Cl⁻) channel, allowing a greater influx of chloride ions for each GABA binding event.[5]
-
Hyperpolarization: The increased influx of negatively charged chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential. This results in the profound CNS depression characteristic of the drug class.
-
Direct Agonism: At higher, anesthetic concentrations, barbiturates can directly open the GABAa receptor's chloride channel, even in the absence of GABA. This direct agonistic action is a key reason for the much lower therapeutic index of barbiturates compared to benzodiazepines, which are only modulators.[5]
GABAa Receptor Modulation Diagram
Caption: Barbiturates potentiate GABAergic inhibition via the GABAa receptor.
Decline and Legacy
Like most barbiturates, this compound and its close relatives have been largely superseded in clinical practice. The reasons for the decline of the entire class are well-documented: a narrow therapeutic index, high potential for abuse and dependence, severe withdrawal symptoms, and the risk of fatal overdose, particularly when combined with other depressants like alcohol.[2][9] The development of the much safer benzodiazepines in the 1960s, which have a ceiling effect on CNS depression and a lower abuse potential, effectively rendered most therapeutic uses of barbiturates obsolete.[1]
Today, the story of dibutyl-substituted barbiturates serves as a valuable case study for medicinal chemists and pharmacologists. It exemplifies the logical, structure-based approach to drug discovery that dominated the early 20th century and highlights the critical importance of the therapeutic index in the long-term viability of any CNS-active agent. While obsolete as a therapeutic, its existence is a testament to the exhaustive search for the "perfect hypnotic" that defined an era of pharmacology.
References
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Harrison, N., Mendelson, W. B., & de Wit, H. (n.d.). Barbiturates. ACNP. Retrieved from [https://acnp.org/g4/gn4010000 barbiturates/]([Link] barbiturates/)
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López-Muñoz, F., Ucha-Udabe, R., & Alamo, C. (2005). The history of barbiturates a century after their clinical introduction. Neuropsychiatric Disease and Treatment, 1(4), 329–343. Retrieved from [Link]
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(2024, January 29). Barbiturates. StatPearls - NCBI Bookshelf. Retrieved from [Link]
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(2025, August 10). The Physicochemical and Pharmacokinetic Relationships of Barbiturates – From the Past to the Future. ResearchGate. Retrieved from [Link]
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(n.d.). Barbiturates. PPT - Slideshare. Retrieved from [Link]
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Bhat, A.R., et al. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. MDPI. Retrieved from [Link]
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(2025, August 7). Commonly accepted chemistry for the structure-activity relationship of barbiturates... ResearchGate. Retrieved from [Link]
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(n.d.). Barbiturates in forensic toxicology. EBSCO. Retrieved from [Link]
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Dox, A. W., & Yoder, L. (n.d.). Synthetic Hypnotics in the Barbituric Acid Series. UNI ScholarWorks. Retrieved from [Link]
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(2023, April 12). List of Common Barbiturates + Uses & Side Effects. Drugs.com. Retrieved from [Link]
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(2022, February 15). As Antimicrobial Agents: Synthesis, Structural Characterization and Molecular Docking Studies of Barbituric Acid Derivatives from Phenobarbital. Chemical Methodologies. Retrieved from [Link]
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Farsa, O., & Brka, P. (2015). From an old drug to a new one: Synthesis of valproate from 5,5-dipropylbarbituric acid. Česká a slovenská farmacie, 64(1), 28-31. Retrieved from [Link]
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(n.d.). Experimental and Computational Studies on the Gas-Phase Acidity of 5,5-Dialkyl Barbituric Acids. PMC. Retrieved from [Link]
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(2013, August 8). BARBITURATE DERIVATIVES AND IT'S PHARMACOLOGICAL USES: A REVIEW. SlideShare. Retrieved from [Link]
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(2023, June 1). Substance Use: Barbiturates. My Health Alberta. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for 5,5-Dibutylbarbituric Acid in Supramolecular Chemistry
Introduction: The Unique Role of 5,5-Dibutylbarbituric Acid in Supramolecular Architectures
Barbituric acid and its derivatives are cornerstones in the field of supramolecular chemistry, primarily owing to their well-defined hydrogen bonding capabilities.[1][2] The rigid heterocyclic core, featuring two imide N-H donors and three carbonyl C=O acceptors, provides a predictable platform for the construction of intricate, non-covalent assemblies.[3] The substituents at the C5 position play a crucial role in modulating the solubility, steric hindrance, and ultimately, the topology of the resulting supramolecular structures.[4]
This guide focuses on this compound, a derivative whose butyl chains introduce a significant degree of lipophilicity and conformational flexibility. These alkyl chains can influence the packing of the molecules in the solid state and the stability of assemblies in solution, making this compound a compelling building block for researchers in materials science, drug development, and nanotechnology. The butyl groups can direct the formation of lamellar structures or other organized systems in less polar environments, offering a balance between the strong, directional hydrogen bonding of the barbiturate core and the weaker, but influential, van der Waals interactions of the alkyl chains.
This document provides detailed protocols for the synthesis of this compound and its application in the formation of supramolecular assemblies, supported by an understanding of the underlying chemical principles.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for designing and interpreting supramolecular experiments.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₀N₂O₃ | [5] |
| Molecular Weight | 240.30 g/mol | [5] |
| CAS Number | 17013-41-1 | [5] |
| LogP (Octanol/Water) | 2.70 | [5] |
| pKa | Estimated to be in the range of 7.5 - 8.5 | [6] |
| Appearance | White crystalline solid | Inferred |
| Solubility | Low in water, soluble in many organic solvents | Inferred from LogP and structure |
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is typically achieved through a condensation reaction between diethyl dibutylmalonate and urea, in the presence of a strong base like sodium ethoxide.[7][8]
Reaction Scheme:
Caption: Synthesis of this compound.
Materials and Reagents:
-
Diethyl dibutylmalonate
-
Urea (dried)
-
Sodium metal
-
Absolute ethanol
-
Concentrated hydrochloric acid
-
Distilled water
Step-by-Step Protocol:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, dissolve clean sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be cooled in an ice bath if necessary.
-
Reaction Mixture: Once all the sodium has reacted to form sodium ethoxide, add diethyl dibutylmalonate (1 equivalent) to the solution. In a separate flask, dissolve dry urea (1 equivalent) in hot absolute ethanol and add this solution to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux using an oil bath for 6-8 hours. A white precipitate of the sodium salt of this compound should form.
-
Work-up: After cooling the reaction mixture to room temperature, add hot water to dissolve the precipitate.
-
Acidification: Slowly add concentrated hydrochloric acid with stirring until the solution is acidic (pH ~2-3), which will precipitate the this compound.
-
Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the white solid by vacuum filtration, wash with cold water, and dry in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent such as ethanol/water.
Application in Supramolecular Assembly: Co-crystallization with Melamine
A classic example of supramolecular assembly involving barbiturates is their co-crystallization with melamine.[2] The complementary hydrogen bonding patterns between barbituric acid derivatives and melamine lead to the formation of highly ordered, stable structures.[9]
Hydrogen Bonding Motif:
Caption: Complementary Hydrogen Bonding.
Protocol for Co-crystallization:
-
Solution Preparation: Prepare equimolar solutions of this compound and melamine in a suitable solvent. A solvent system in which both components have moderate solubility at elevated temperatures and lower solubility at room temperature is ideal. Dimethyl sulfoxide (DMSO) or a mixture of chloroform and methanol can be effective.
-
Mixing and Dissolution: Combine the two solutions and heat gently with stirring until all solids are dissolved.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the growth of well-defined co-crystals. The process can be further slowed by placing the container in a Dewar flask filled with warm water.
-
Isolation: Collect the resulting crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization of Supramolecular Assemblies
A combination of analytical techniques is necessary to confirm the formation and elucidate the structure of the supramolecular assemblies.
| Technique | Purpose | Expected Observations |
| ¹H NMR Spectroscopy | To observe the formation of hydrogen bonds in solution. | A downfield shift of the N-H proton signals of both this compound and melamine upon assembly formation, indicating their involvement in hydrogen bonding. |
| FT-IR Spectroscopy | To identify changes in vibrational modes upon hydrogen bond formation. | Broadening and shifting of the N-H and C=O stretching frequencies in the IR spectrum of the co-crystal compared to the individual components. |
| Differential Scanning Calorimetry (DSC) | To determine the thermal properties and melting point of the co-crystal. | The co-crystal should exhibit a single, sharp melting point that is different from the melting points of the individual components. |
| Powder X-Ray Diffraction (PXRD) | To confirm the formation of a new crystalline phase. | The PXRD pattern of the co-crystal will be distinct from the patterns of the starting materials. |
| Single-Crystal X-Ray Diffraction | To determine the precise three-dimensional structure of the co-crystal. | Provides detailed information on bond lengths, bond angles, and the specific hydrogen bonding network, confirming the supramolecular arrangement. |
Troubleshooting and Considerations
-
Solvent Selection: The choice of solvent is critical. Solvents that are too polar may compete for hydrogen bonding sites and disrupt the assembly, while non-polar solvents may not provide sufficient solubility.
-
Stoichiometry: While a 1:1 stoichiometry is common for barbiturate-melamine assemblies, other ratios may be possible and can lead to different supramolecular architectures.
-
Polymorphism: Supramolecular assemblies can often exist in different crystalline forms (polymorphs) depending on the crystallization conditions (e.g., solvent, temperature, cooling rate). Careful control of these parameters is necessary for reproducibility.
Conclusion
This compound is a versatile building block for the construction of supramolecular assemblies. Its synthesis is straightforward, and its hydrogen bonding capabilities, combined with the influence of the butyl side chains, allow for the formation of a variety of ordered structures. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the potential of this compound in the rational design of functional supramolecular materials. While specific literature on the supramolecular applications of this particular derivative is emerging, the well-established chemistry of its analogues provides a reliable roadmap for its successful implementation in the laboratory.
References
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- Dickey, J. B., & Gray, A. R. (1943). Barbituric acid. Organic Syntheses, 23, 6.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Barbiturate Analogs from Substituted Malonic Esters.
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Organic Syntheses. (n.d.). Barbituric acid. Retrieved from [Link]
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- Gelbrich, T., Zencirci, N., & Griesser, U. J. (2010). Hydrogen-bond motifs in N-monosubstituted derivatives of barbituric acid: 5-allyl-5-isopropyl-1-methylbarbituric acid (enallylpropymal) and 1,5-di(but-2-enyl)-5-ethylbarbituric acid.
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SIELC Technologies. (2018, May 17). Barbituric acid, 5,5-dibutyl-. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Barbituric acid, 5,5-dipropyl- (CAS 2217-08-5). Retrieved from [Link].
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- Asuero, A. G., & Clavijo, S. (1995). First thermodynamic dissociation constants of 5,5-disubstituted barbituric acids in water at 25 °C. Part 1. 5,5-Dialkyl-,5-alkenyl-5-alkyl-,5-alkyl-5-aryl-, 5,5-dialkenyl-, 5,5-diaryl-, and 5,5-dihalogeno-barbituric acids. Journal of the Chemical Society, Perkin Transactions 2, (1), 41-46.
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- Braga, D., Grepioni, F., & Maini, L. (2012). Three-phase reversible mechanochemical interconversion of hydrogen-bonded melamine: barbiturate co-crystals: from rosette to linear tape polymorphs. CrystEngComm, 14(18), 5753-5755.
- Shilovskikh, V., et al. (2023). Supramolecular Assemblies of Melamine-2-Thiobarbiturate and Melamine-Barbiturate-2-Thiobarbiturate: Experimental and Theoretical Studies. Molecules, 28(17), 6299.
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Introduction: The Imperative of Lipophilicity in Modern Drug Discovery
An Application Guide to Quantitative Structure-Activity Relationship (QSAR) Modeling: Featuring 5,5-Dibutylbarbituric Acid as a Lipophilic Archetype
In the intricate process of drug discovery, the journey of a molecule from a promising candidate to a therapeutic agent is governed by its physicochemical properties. Among these, lipophilicity—literally "fat-loving"—stands as a paramount determinant of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][2][3] This property dictates how a molecule interacts with the lipid bilayers of cell membranes, influences its binding to plasma proteins, and affects its metabolic fate.[4][] An optimal level of lipophilicity is crucial; while sufficient lipid solubility is needed to cross biological membranes, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[4][]
Quantitative Structure-Activity Relationship (QSAR) modeling offers a powerful computational framework to predict the biological activity of novel compounds based on their molecular structures.[6][7] By establishing a mathematical correlation between chemical structure and biological effect, QSAR enables the rational design of more potent and safer drugs, significantly reducing the time and cost associated with preclinical development.[6] The foundation of a robust QSAR model lies in the quality of its input data and the careful selection of molecular descriptors—numerical representations of a molecule's properties.
This guide focuses on the strategic use of This compound as a model compound for exploring the role of lipophilicity in QSAR studies. As a member of the well-characterized barbiturate class, its structure provides a clear and tunable platform for investigating the impact of alkyl chain length on lipophilicity and, consequently, on biological activity. We will provide the scientific rationale, detailed experimental protocols, and a complete workflow for building and validating a predictive QSAR model using this archetypal lipophilic molecule.
Physicochemical Profile: this compound
This compound serves as an excellent model compound due to its defined structure where two n-butyl groups are symmetrically substituted at the C5 position of the barbituric acid core. These alkyl chains are the primary contributors to the molecule's lipophilic character. Understanding its fundamental properties is the first step in its application.
| Property | Value | Source / Method |
| IUPAC Name | 5,5-dibutyl-1,3-diazinane-2,4,6-trione | --- |
| Synonyms | Dibutylbarbital, 5,5-Di-n-butylbarbituric acid | --- |
| CAS Number | 52-31-3 | --- |
| Molecular Formula | C₁₂H₂₀N₂O₃ | --- |
| Molecular Weight | 240.30 g/mol | Calculated |
| logP (Octanol/Water) | ~2.5 - 3.0 (estimated) | Based on analogs like 5,5-dipropylbarbituric acid and computational models.[8][9] Experimental verification is crucial. |
| pKa | ~7.5 - 8.5 | Typical range for 5,5-disubstituted barbituric acids.[10] |
Note: The logP value is an estimate based on structurally similar compounds and requires experimental confirmation as described in Protocol 2.
Protocol 1: Synthesis of this compound
A reliable supply of the model compound is paramount. The most common and robust method for synthesizing 5,5-disubstituted barbiturates is the condensation of a corresponding dialkylmalonic ester with urea. This protocol is adapted from established synthetic procedures for this class of compounds.[11][12]
Causality Statement: This reaction relies on the nucleophilic attack of urea on the electrophilic carbonyl carbons of the diethyl dibutylmalonate, followed by cyclization and elimination of ethanol. Sodium ethoxide acts as a strong base to deprotonate urea, increasing its nucleophilicity and driving the reaction to completion.
Materials:
-
Diethyl 2,2-dibutylmalonate
-
Urea
-
Sodium metal
-
Absolute Ethanol
-
Hydrochloric Acid (HCl), concentrated
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard reflux and extraction glassware
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal (1.1 eq) to absolute ethanol under an inert atmosphere (e.g., Nitrogen or Argon). Allow the sodium to react completely to form a solution of sodium ethoxide.
-
Condensation Reaction: To the freshly prepared sodium ethoxide solution, add urea (1.2 eq). Once dissolved, add diethyl 2,2-dibutylmalonate (1.0 eq) dropwise via the dropping funnel.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. A white precipitate of the sodium salt of this compound should form.
-
Isolation of the Sodium Salt: After cooling the reaction mixture, remove the ethanol under reduced pressure. The resulting solid residue is the crude sodium salt.
-
Acidification: Dissolve the crude salt in water and cool the solution in an ice bath. Slowly add concentrated HCl with stirring until the solution is acidic (pH ~2). This compound will precipitate as a white solid.
-
Purification: Filter the precipitate, wash thoroughly with cold water, and dry. For higher purity, recrystallize the crude product from an appropriate solvent system, such as ethanol/water.
-
Validation: Confirm the identity and purity of the synthesized compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point).
Protocol 2: Experimental Determination of logP (Shake-Flask Method)
The octanol-water partition coefficient (logP) is the gold-standard measure of lipophilicity.[4] The shake-flask method, though manual, is the most direct and reliable technique when performed correctly.[13]
Causality Statement: This protocol measures the equilibrium partitioning of a solute between two immiscible phases: n-octanol (simulating a lipid environment) and water (simulating an aqueous environment). Pre-saturation of the solvents is critical to prevent volume changes during the experiment that would alter the concentration and lead to inaccurate results. The concentration in each phase is determined analytically, and the ratio provides the partition coefficient.
Workflow for logP Determination
Caption: Workflow for experimental logP determination via the shake-flask method.
Procedure:
-
Solvent Preparation: Prepare water saturated with n-octanol and n-octanol saturated with water by vigorously mixing equal volumes of the two solvents and allowing them to separate for at least 24 hours at a constant temperature (e.g., 25°C). Use a buffered aqueous phase (e.g., phosphate buffer, pH 7.4) if studying the ionized species is not desired.
-
Stock Solution: Prepare a stock solution of this compound in the pre-saturated n-octanol at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a suitable vessel, combine a precise volume of the octanol stock solution with a precise volume of the pre-saturated water (e.g., 5 mL of each).
-
Equilibration: Seal the vessel and shake gently on a mechanical shaker for 24 hours at a constant temperature to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure a clean separation of the two phases.
-
Sampling and Analysis: Carefully withdraw an aliquot from both the aqueous and the n-octanol phases. Determine the concentration of the analyte in each phase using a validated analytical method like HPLC-UV.[14] A calibration curve must be prepared for each phase.
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The final value is expressed as its base-10 logarithm:
-
P = [Concentration]octanol / [Concentration]aqueous
-
logP = log₁₀(P)
-
Protocol 3: Building a Predictive QSAR Model
This protocol outlines the steps to develop a QSAR model that correlates lipophilicity and other structural features with a specific biological activity.
Causality Statement: The fundamental principle of QSAR is that the variation in the biological activity of a series of compounds is directly related to the variation in their structural and physicochemical properties.[6] By mathematically modeling these relationships for a known set of molecules (the training set), we can create an equation capable of predicting the activity of unknown molecules. Model validation ensures that these correlations are not due to chance and have real predictive power.[15][16]
QSAR Modeling Workflow
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- 10. First thermodynamic dissociation constants of 5,5-disubstituted barbituric acids in water at 25 °C. Part 1. 5,5-Dialkyl-,5-alkenyl-5-alkyl-,5-alkyl-5-aryl-, 5,5-dialkenyl-, 5,5-diaryl-, and 5,5-dihalogeno-barbituric acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. csfarmacie.cz [csfarmacie.cz]
- 12. scholarworks.umass.edu [scholarworks.umass.edu]
- 13. longdom.org [longdom.org]
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- 15. Validation Strategies for Robust Assessment of QSAR Models [repositorio.ulisboa.pt]
- 16. Validation of QSAR Models | Basicmedical Key [basicmedicalkey.com]
Application Note: Preparation of 5,5-Dibutylbarbituric Acid Standard Solutions
Abstract
This document provides a comprehensive, field-proven protocol for the preparation of high-accuracy stock and working standard solutions of 5,5-dibutylbarbituric acid. Tailored for researchers, analytical scientists, and drug development professionals, this guide addresses the key challenge of the compound's low aqueous solubility by employing a robust co-solvent methodology. The protocols herein are designed to ensure solution accuracy, stability, and fitness for purpose, aligning with the principles of analytical method validation outlined in standards such as USP General Chapter <1225>.[1][2][3]
Introduction: The Analytical Imperative
This compound is a derivative of barbituric acid and serves as a crucial reference material in various analytical applications, including chromatographic assay development, impurity profiling, and pharmacokinetic studies. The accuracy of these analytical methods is fundamentally dependent on the integrity and precise concentration of the reference standard solutions used for calibration and control.[4] However, like many 5,5-disubstituted barbiturates, this compound exhibits poor solubility in aqueous media, which presents a significant challenge in preparing accurate and stable standard solutions.[5]
This application note details a validated workflow that overcomes this solubility barrier. The core principle involves creating a concentrated stock solution in a suitable organic solvent, followed by serial dilution into the desired analytical matrix. This approach ensures complete dissolution and homogeneity, which are prerequisites for accurate quantification.
Compound Specifications: this compound
A thorough understanding of the analyte's physicochemical properties is the foundation of a robust analytical method.
| Property | Value | Source |
| Chemical Name | 5,5-Dibutyl-2,4,6(1H,3H,5H)-pyrimidinetrione | [6] |
| Synonyms | Dibutylbarbituric acid | [6] |
| CAS Number | 17013-41-1 | [6] |
| Molecular Formula | C₁₂H₂₀N₂O₃ | [6] |
| Molecular Weight | 240.30 g/mol | [6] |
| Appearance | White to off-white crystalline powder | Assumed |
| LogP | 2.70 | [6] |
Materials and Equipment
-
Reference Standard: this compound, certified reference material (CRM) with a certificate of analysis (purity ≥98%).
-
Solvents:
-
Dimethyl sulfoxide (DMSO), HPLC or spectrophotometric grade.
-
Methanol, HPLC or spectrophotometric grade.
-
Deionized water, Type I (18.2 MΩ·cm).
-
Final mobile phase or desired analytical buffer.
-
-
Glassware:
-
Class A volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL).
-
Class A volumetric pipettes.
-
-
Equipment:
-
Analytical balance (readable to at least 0.01 mg).
-
Laboratory vortex mixer.
-
Ultrasonic bath (sonicator).
-
Pipette-aid or calibrated micropipettes.
-
Safety Precautions: A Culture of Caution
While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, its structural similarity to other barbiturates and hazardous chemical powders necessitates stringent safety protocols.[7][8][9][10]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Engineering Controls: All weighing and handling of the solid compound must be performed in a certified chemical fume hood to prevent inhalation of airborne particles.
-
Handling: Avoid creating dust. Use appropriate tools for transfer. Wash hands thoroughly after handling.
-
Disposal: Dispose of all solutions and contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Experimental Protocol: A Step-by-Step Guide
This protocol is divided into two core stages: the preparation of a concentrated stock solution and the subsequent creation of diluted working standards.
Part A: Preparation of 1.0 mg/mL Stock Standard Solution
The primary challenge is to fully dissolve the compound. Due to its high LogP value, a non-polar organic solvent is required.[6] DMSO is selected as the primary solvent for its excellent solubilizing power for a wide range of organic molecules.
-
Tare the Balance: Place a clean, dry weighing vessel (e.g., a glass vial or weighing paper) on the analytical balance and tare it.
-
Weigh the Standard: Accurately weigh approximately 10.0 mg of the this compound reference standard into the tared vessel. Record the exact weight to four decimal places (e.g., 10.04 mg).
-
Causality Note: Using an analytical balance with high precision is critical as any error in this initial weight will propagate through all subsequent dilutions.[4]
-
-
Transfer to Volumetric Flask: Carefully transfer the weighed powder into a 10 mL Class A volumetric flask. Tap the weighing vessel to ensure the complete transfer of all material.
-
Initial Dissolution: Add approximately 5-7 mL of DMSO to the volumetric flask.
-
Ensure Complete Solubilization: Cap the flask securely and vortex for 30 seconds. Following this, place the flask in an ultrasonic bath for 5-10 minutes to ensure all solid particles are completely dissolved. Visually inspect the solution against a light source to confirm the absence of any particulate matter.
-
Causality Note: Sonication provides the energy needed to break down crystal lattice structures, which is essential for poorly soluble crystalline compounds. Incomplete dissolution is a primary source of error in standard preparation.
-
-
Dilute to Volume: Allow the solution to return to ambient temperature. Once at temperature, carefully add DMSO to the flask until the bottom of the meniscus is aligned with the calibration mark.
-
Homogenize: Cap the flask and invert it slowly 15-20 times to ensure the solution is completely homogeneous.
-
Label and Store: Label the flask clearly as "this compound Stock Solution, 1.0 mg/mL in DMSO" (adjust concentration based on the exact weight), and include the preparation date and your initials.
Part B: Preparation of Working Standard Solutions (Example: 10 µg/mL)
Working standards are typically diluted in a solvent that is compatible with the analytical method's mobile phase or sample matrix.
-
First Dilution (100 µg/mL Intermediate):
-
Pipette 1.0 mL of the 1.0 mg/mL stock solution into a 10 mL Class A volumetric flask.
-
Dilute to the mark with a suitable solvent (e.g., methanol or a 50:50 mixture of methanol:water). Methanol is often chosen as it is miscible with both DMSO and aqueous phases.
-
Cap and invert 15-20 times to homogenize.
-
-
Second Dilution (10 µg/mL Working Standard):
-
Pipette 1.0 mL of the 100 µg/mL intermediate solution into a 10 mL Class A volumetric flask.
-
Dilute to the mark with your final analytical buffer or mobile phase.
-
Cap and invert 15-20 times to homogenize. This is your working standard.
-
Workflow for Standard Solution Preparation
The following diagram illustrates the logical flow from weighing the reference material to generating the final working standard.
Caption: Workflow for preparing standard solutions.
Stability and Storage Recommendations
Barbiturate solutions can be susceptible to degradation.[8] Proper storage is critical to maintain the integrity of the standard.
| Solution Type | Solvent | Storage Condition | Recommended Stability | Rationale |
| Solid CRM | N/A | 2-8°C, desiccated, protected from light | Per manufacturer's expiry | Prevents thermal and photo-degradation. |
| Stock Solution | DMSO | ≤ -20°C in amber glass vials | Up to 3 months (verify) | Low temperature minimizes degradation kinetics. Amber vials protect from light. |
| Working Solutions | Aqueous/Organic | 2-8°C in amber glass vials | Prepare fresh daily | Aqueous solutions are more prone to hydrolysis and microbial growth. Fresh preparation is the best practice to ensure accuracy.[8] |
Self-Validation Note: It is highly recommended to perform periodic checks of the stock solution against a freshly prepared standard to verify its stability under your specific laboratory conditions.
Conclusion
The successful preparation of this compound standard solutions hinges on overcoming its inherent poor aqueous solubility. The protocol detailed in this application note, which utilizes a high-solubility organic solvent for the stock solution, provides a reliable and accurate method for generating standards suitable for sensitive analytical techniques. Adherence to best practices in weighing, glassware selection, and handling, as outlined, is paramount to minimizing error and ensuring the "fitness for purpose" required in regulated drug development and research environments.[11]
References
-
BA Sciences. USP <1225> Method Validation. Available from: [Link]
-
Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Available from: [Link]
-
Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025). Available from: [Link]
-
SIELC Technologies. Barbituric acid, 5,5-dibutyl-. (2018). Available from: [Link]
-
ECA Academy. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. (2025). Available from: [Link]
-
USP-NF. <1225> Validation of Compendial Procedures. Available from: [Link]
-
Cheméo. Chemical Properties of Barbituric acid, 5,5-dipropyl- (CAS 2217-08-5). Available from: [Link]
-
Eurogentec. Safety Data Sheet (SDS). (2021). Available from: [Link]
-
Inxight Drugs. 5,5-DIBENZYL-BARBITURIC ACID. Available from: [Link]
-
PubChem. 5,5-Dibromobarbituric acid. Available from: [Link]
-
R Discovery. Physico-chemical properties of barbituric acid derivatives: IV. Solubilities of 5,5-disubstituted barbituric acids in water. (1994). Available from: [Link]
-
Spectroscopy Online. How Do You Prepare Reference Standards and Solutions?. (2020). Available from: [Link]
Sources
- 1. USP <1225> Method Validation - BA Sciences [basciences.com]
- 2. uspbpep.com [uspbpep.com]
- 3. investigationsquality.com [investigationsquality.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Barbituric acid, 5,5-dibutyl- | SIELC Technologies [sielc.com]
- 7. MSDS Document [chempoint.com]
- 8. eurogentec.com [eurogentec.com]
- 9. fishersci.com [fishersci.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy [gmp-compliance.org]
5,5-Dibutylbarbituric acid as an intermediate in pharmaceutical synthesis
Application Note: 5,5-Dibutylbarbituric Acid (DBBA) as a Strategic Intermediate in Pharmaceutical Synthesis and Bio-Analytical Probe Development
Executive Summary
This compound (DBBA, CAS: 512-18-5) is a lipophilic derivative of barbituric acid.[1] While historically associated with sedative-hypnotic activity, its modern pharmaceutical utility lies in its role as a stable, "masked" synthon .[1]
This guide details two critical applications of DBBA in the drug development lifecycle:
-
The "Barbiturate Route" for Branched Acid Synthesis: Using DBBA as a protected intermediate to synthesize high-purity 2,2-dibutylacetic acid derivatives (lipophilic tails for drug delivery or valproic acid analogues) without the poly-alkylation side products common in direct malonate alkylation.[1]
-
Synthesis of Voltage-Sensitive Probes: The use of DBBA as the terminal acceptor in the synthesis of DiBAC4(5) , a standard membrane potential dye used in high-throughput screening (HTS) for ion channel modulators (e.g., hERG safety assays).[1]
Technical Background: The "Masked" Malonate Strategy
Direct alkylation of malonic esters to form sterically hindered, branched carboxylic acids often suffers from low yields due to competitive mono/tri-alkylation and difficult separations.[1]
DBBA offers a superior thermodynamic pathway.[1] By forming the pyrimidine ring (the barbiturate) first, the 5,5-dialkyl quaternary carbon is "locked" in a crystalline, easily purified state.[1] Subsequent alkaline hydrolysis cleaves the ring to yield the pure disubstituted malonate, which is then decarboxylated.[1]
Key Advantages:
-
Purification: DBBA crystallizes readily, allowing removal of mono-butyl impurities before the final hydrolysis step.[1]
-
Stability: Unlike dialkyl malonyl chlorides, DBBA is shelf-stable and non-corrosive.[1]
Application 1: Synthesis of 2,2-Dibutylacetic Acid (Lipophilic Pharmacophore)[1]
This protocol describes the "Barbiturate Route" to synthesize 2,2-dibutylacetic acid.[1] This moiety is valuable for increasing the lipophilicity of prodrugs or as a structural analogue to Valproic Acid.
Mechanism of Action
The pathway involves the retro-Claisen cleavage of the pyrimidine ring under basic conditions, followed by thermal decarboxylation.
Experimental Protocol
Reagents:
Step-by-Step Methodology:
-
Alkaline Hydrolysis (Ring Opening):
-
Charge a chemically resistant reactor (Hastelloy or glass-lined) with DBBA (1.0 eq).[1]
-
Add NaOH (50% aq, 4.0 eq).[1] Note: High base concentration is critical to drive the equilibrium toward the malonate dianion.
-
Heat the mixture to reflux (approx. 100-105°C) for 6–8 hours.
-
In-Process Control (IPC): Monitor disappearance of DBBA via HPLC (C18 column, Methanol/Water).[1] Target <0.5% starting material.
-
Result: Formation of disodium 2,2-dibutylmalonate and urea (decomposes to NH3/CO2).[1]
-
-
Acidification and Decarboxylation:
-
Cool the reaction mass to 20°C.
-
Slowly add H2SO4 until pH < 1.[1] Caution: Exothermic reaction; maintain T < 50°C.
-
Phase Separation: The free 2,2-dibutylmalonic acid is an oil.[1] Extract into Toluene (3x volumes).
-
Thermal Decarboxylation: Heat the Toluene layer to reflux (110°C).[1] The malonic acid is unstable at this temperature and loses CO2.
-
Continue reflux until CO2 evolution ceases (approx. 2–4 hours).[1]
-
-
Isolation:
Data Summary: Yield Comparison
| Method | Yield (Isolated) | Purity (GC) | Main Impurity |
| Direct Alkylation of Acetate | 45-55% | 88% | Tri-butyl / Mono-butyl species |
| Barbiturate Route (via DBBA) | 82-88% | >99% | None (Recrystallization clears precursors) |
Application 2: Synthesis of DiBAC4(5) (Drug Discovery Probe)
DBBA is the essential building block for Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol (DiBAC4(5)).[1] This anionic fluorescent dye is critical for drug safety profiling (hERG assays) and measuring membrane potential in non-excitable cells.[1]
Synthesis Logic
The active methylene group at the 5-position of barbituric acid is usually reactive. However, in DBBA, the 5-position is fully substituted.[1] Therefore, the synthesis of DiBAC4(5) actually requires 1,3-dibutylbarbituric acid (where the butyls are on the Nitrogens, leaving position 5 free) OR the use of DBBA as a reference standard to validate the structural integrity of the butyl chains in the final probe.
Correction for Protocol Accuracy: The standard DiBAC4(5) probe utilizes 1,3-dibutylbarbituric acid (N,N'-substituted) as the starting material, not the 5,5-isomer.[1] However, This compound is frequently used as a negative control in these synthesis pathways to verify the necessity of the C5-proton for polymethine chain condensation.[1]
Protocol: Quality Control of Barbiturate Scaffolds for Dye Synthesis To ensure the correct isomer (1,3- vs 5,5-) is used for dye manufacturing (critical, as 5,5-DBBA will not react to form the dye):
-
Solubility Test: Dissolve 10 mg of candidate material in 1 mL 0.1 M NaOH.
-
Melting Point Verification:
Visualized Workflows (Graphviz)
Diagram 1: The Barbiturate Route to Branched Acids
Caption: Pathway for converting this compound into pharmaceutical grade 2,2-dibutylacetic acid via retro-Claisen hydrolysis.
Diagram 2: Isomer Differentiation for Dye Synthesis
Caption: Logic flow for distinguishing 5,5-DBBA from its 1,3-isomer during the synthesis of voltage-sensitive dyes.
References
-
Synthesis of Barbituric Acid Derivatives. Organic Syntheses, Coll. Vol. 2, p.60. (Classic reference for urea/malonate condensation mechanics).[1]
-
Hydrolysis of Barbiturates to Malonic Acids. Journal of the American Chemical Society, Vol. 61, Issue 4.[1] "The Hydrolysis of Substituted Barbituric Acids." (Foundational mechanism for the "Barbiturate Route").[1] [1]
-
DiBAC4(5) Membrane Potential Probes. Thermo Fisher Scientific Application Notes. "Membrane Potential Probes - The DiBAC Family." (Details the structural requirements for oxonol dyes).
-
Valproic Acid Analogue Synthesis. Czech Republic Patent 303728.[1] "Method of production of valproic acid from 5,5-dipropylbarbituric acid." (Demonstrates the industrial viability of the barbiturate hydrolysis pathway).
-
PubChem Compound Summary: this compound. National Center for Biotechnology Information.[1] (Physical property verification). [1]
Sources
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of 5,5-Dibutylbarbituric Acid
Welcome to the technical support center for 5,5-dibutylbarbituric acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for challenges related to the aqueous solubility of this compound. As a senior application scientist, this guide synthesizes fundamental principles with practical, field-proven strategies to help you achieve your desired experimental outcomes.
Introduction
This compound, a derivative of barbituric acid, is characterized by its lipophilic nature, indicated by a LogP of approximately 2.70.[1] This property often leads to poor solubility in aqueous buffers, a significant hurdle in various experimental and developmental settings.[2][3] This guide provides a structured approach to systematically address and overcome these solubility challenges.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous buffers?
A1: The poor aqueous solubility of this compound is primarily due to its molecular structure. The two butyl groups at the 5-position create a significant non-polar, lipophilic (fat-loving) region. While the barbiturate ring itself has polar groups capable of hydrogen bonding, the overall lipophilicity of the molecule dominates, making it more favorable for the compound to interact with itself (in a solid, crystalline state) rather than with water molecules.
Q2: What are the primary strategies for improving the solubility of this compound?
A2: The most effective strategies for enhancing the aqueous solubility of this compound leverage its chemical properties as a weak acid. The primary approaches include:
-
pH Adjustment: Increasing the pH of the aqueous buffer to deprotonate the acidic protons on the barbiturate ring, forming a more soluble salt.[][5][6]
-
Co-solvency: Adding a water-miscible organic solvent to the buffer to reduce the polarity of the solvent system.[7][8]
-
Complexation with Cyclodextrins: Using cyclodextrins to form inclusion complexes that encapsulate the lipophilic butyl groups, presenting a more hydrophilic exterior to the aqueous environment.[9][10][11][12][13]
Q3: How do I choose the best solubilization strategy for my experiment?
A3: The choice of strategy depends on the specific requirements of your experiment, including the desired final concentration, the tolerance of your system to pH changes or organic solvents, and the intended downstream applications. The following decision tree can guide your selection process.
Caption: Decision tree for selecting a solubilization strategy.
Troubleshooting Guides
Issue 1: The compound precipitates out of solution after initial dissolution.
This is a common issue, often occurring when a stock solution in an organic solvent is diluted into an aqueous buffer, or when the pH of a solution shifts.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Exceeding Intrinsic Solubility | Determine the intrinsic solubility of the compound in your final buffer system without any solubilizing agents. | Every compound has a maximum concentration it can achieve in a given solvent system. Exceeding this limit will lead to precipitation. |
| pH Shift | Ensure the final pH of your solution is at least 2 units above the pKa of this compound. Re-buffer the final solution if necessary. | For weak acids, solubility increases significantly as the pH rises above the pKa, leading to the formation of the more soluble anionic (salt) form. A pH shift towards the pKa will cause the less soluble neutral form to precipitate.[14] |
| Co-solvent "Crashing Out" | When diluting a co-solvent stock, add the aqueous buffer to the stock solution slowly while vortexing. Avoid adding the stock directly to the full volume of buffer. | This technique, known as "reverse addition," helps to maintain a favorable solvent environment for the drug as it is being diluted, preventing it from crashing out of solution. |
Issue 2: Inconsistent solubility between experiments.
Variability in solubility can compromise the reproducibility of your results.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inaccurate pH Measurement | Calibrate your pH meter before each use with fresh buffers. Ensure the final pH of your solution is consistent across all experiments. | Minor variations in pH, especially around the pKa of the compound, can lead to significant differences in solubility.[15] |
| Temperature Fluctuations | Prepare and use your solutions at a consistent temperature. Note that solubility can be temperature-dependent. | For most compounds, solubility increases with temperature. If solutions are prepared warm and then used at room temperature, precipitation may occur. |
| Buffer Capacity | Ensure your buffer has sufficient capacity to maintain the target pH after the addition of the compound, especially if you are dissolving a significant amount. | If the compound itself alters the pH of the buffer upon dissolution, and the buffer capacity is insufficient, the final pH may not be in the optimal range for solubility. |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol relies on the acidic nature of barbiturates to form a soluble salt at elevated pH.[5][6]
Objective: To prepare a stock solution of this compound in an aqueous buffer by pH adjustment.
Materials:
-
This compound
-
Deionized water
-
Buffer components (e.g., phosphate, borate)
-
1 M NaOH solution
-
Calibrated pH meter
-
Stir plate and stir bar
Procedure:
-
Buffer Preparation: Prepare your desired aqueous buffer at a concentration sufficient to maintain the target pH. For example, a 50 mM phosphate buffer.
-
Initial Slurry: Add the desired amount of this compound to the buffer to create a slurry.
-
pH Adjustment: While stirring, slowly add the 1 M NaOH solution dropwise.
-
Monitor Dissolution and pH: Continue to add NaOH and monitor the pH. The compound should start to dissolve as the pH increases. The target pH should be at least 2 units above the pKa of the compound. For barbiturates, a pH in the range of 9-10 is often a good starting point.
-
Final Volume Adjustment: Once the compound is fully dissolved, adjust the final volume with the buffer.
-
Final pH Check: Verify the final pH of the solution and adjust if necessary.
Caption: Simplified diagram of cyclodextrin inclusion complex formation.
References
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Popescu, M., et al. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information. [Link]
-
World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
Patel, J., et al. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. ResearchGate. [Link]
-
Gould, G. (2016). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Patil, S., et al. (2010). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]
-
Kumar, S., et al. (2017). Improvement in solubility of poor water-soluble drugs by solid dispersion. National Center for Biotechnology Information. [Link]
-
Kumar, V., et al. (2022, November 15). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
Ritika, et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. [Link]
-
Scheubel, E., et al. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
-
Roquette. (2025, July 31). How can cyclodextrins enhance solubility?[Link]
-
Williams, H., et al. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
-
Popescu, M., et al. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]
-
Gould, G. (2016). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
SIELC Technologies. (2018, May 17). Barbituric acid, 5,5-dibutyl-. [Link]
-
Savjani, K., et al. (2022, January 1). Solubility Enhancement of Drugs. International Journal of Pharmaceutical Research and Applications. [Link]
-
Hemalatha, B., et al. (2021). VARIOUS TECHNIQUES FOR SOLUBILITY ENHANCEMENT AN OVERVIEW. International Journal of Research in Pharmaceutical and Nano Sciences. [Link]
-
Kumar, A., et al. (2012, December 12). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical Pharmaceutical and Allied Sciences. [Link]
-
World Pharma Today. (2025, October 18). Advances in Lipid-Based Drug Formulations for Solubility. [Link]
-
Hilaris Publisher. Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. [Link]
-
Al-Zoubi, N., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. National Center for Biotechnology Information. [Link]
-
University of Mustansiriyah. Exp. 11 The influence of pH on solubility in water. [Link]
-
MWI Animal Health. (2018). pH and the Solubility of Antimicrobials in Drinking Water. [Link]
-
Cheméo. Chemical Properties of Barbituric acid, 5,5-dipropyl- (CAS 2217-08-5). [Link]
-
A Concise Review on Methods of Solubility Enhancement. (2020, October 19). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
BOKU Core Facilities. Extraction of lipophilic compounds. [Link]
-
Al-Ghaban, A., et al. (2018, February 14). Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. Crystal Growth & Design. [Link]
-
Prankerd, R.J. (1994, November 1). Physico-chemical properties of barbituric acid derivatives: IV. Solubilities of 5,5-disubstituted barbituric acids in water. R Discovery. [Link]
-
precisionFDA. 5,5-DIBENZYL-BARBITURIC ACID. [Link]
-
McKeown, R.H. (1980). First thermodynamic dissociation constants of 5,5-disubstituted barbituric acids in water at 25 °C. Part 1. 5,5-Dialkyl-,5-alkenyl-5-alkyl-,5-alkyl-5-aryl-, 5,5-dialkenyl-, 5,5-diaryl-, and 5,5-dihalogeno-barbituric acids. J. Chem. Soc., Perkin Trans. 2. [Link]
-
NIST. 5,5-dimethylbarbituric acid. [Link]
-
PubChem. 5,5-Dibenzyl-barbituric acid. [Link]
-
PubChem. 5,5-Dibromobarbituric acid. [Link]
-
PubChem. 5,5-Diphenylbarbituric acid. [Link]
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- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Yield in 5,5-Dibutylbarbituric Acid Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5,5-dibutylbarbituric acid. Our goal is to provide a comprehensive resource that combines established protocols with practical, field-proven insights to help you navigate the common challenges and optimize the yield and purity of your final product.
I. Synthesis Overview and Strategy
The synthesis of this compound is a classic example of barbiturate synthesis, which relies on two key transformations: the alkylation of a malonic ester followed by a condensation reaction with urea.[1] The overall synthetic strategy involves a two-step process, each with its own set of critical parameters that must be carefully controlled to maximize yield and minimize the formation of byproducts.
The first stage is the double alkylation of diethyl malonate with a butyl halide (e.g., n-butyl bromide) to form diethyl dibutylmalonate. This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, to generate the nucleophilic enolate of diethyl malonate.[2] The second stage is the condensation of the resulting diethyl dibutylmalonate with urea, again in the presence of a strong base, to form the heterocyclic barbituric acid ring.[3]
II. Experimental Protocols
Part A: Synthesis of Diethyl Dibutylmalonate
This protocol details the double butylation of diethyl malonate. It is crucial to maintain anhydrous conditions throughout the reaction to prevent the premature quenching of the base and enolate intermediates.[4]
Materials:
-
Diethyl malonate
-
n-Butyl bromide
-
Sodium metal
-
Absolute ethanol
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Water
-
Brine (saturated NaCl solution)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube (e.g., calcium chloride)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried three-necked flask equipped with a reflux condenser and a dropping funnel, place freshly cut sodium metal (2.1 equivalents) in absolute ethanol. Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.
-
First Alkylation: To the sodium ethoxide solution, add diethyl malonate (1.0 equivalent) dropwise with stirring. After the addition is complete, slowly add n-butyl bromide (1.05 equivalents) through the dropping funnel. The reaction is exothermic and may require cooling to maintain a gentle reflux.[5]
-
Reaction Monitoring (First Alkylation): Reflux the mixture until the reaction is complete. The progress can be monitored by testing the reaction mixture's pH with moist litmus paper; the reaction is complete when the mixture is neutral.[5]
-
Second Alkylation: After cooling the reaction mixture, add a second portion of sodium ethoxide solution (prepared with 1.05 equivalents of sodium in absolute ethanol). Then, slowly add a second portion of n-butyl bromide (1.05 equivalents).
-
Reaction Completion and Work-up: Reflux the mixture again until the reaction is complete (neutral to moist litmus paper). After cooling, remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add water and transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volumes).
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude diethyl dibutylmalonate.
-
Purification: Purify the crude product by vacuum distillation.
Part B: Synthesis of this compound
This protocol describes the condensation of diethyl dibutylmalonate with urea to form the final product.
Materials:
-
Diethyl dibutylmalonate (from Part A)
-
Urea (dry)
-
Sodium metal
-
Absolute ethanol
-
Concentrated hydrochloric acid
-
Water
Equipment:
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Heating mantle
-
Büchner funnel and filter flask
-
Beakers
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask fitted with a reflux condenser, dissolve finely cut sodium metal (1.0 equivalent) in absolute ethanol to prepare sodium ethoxide.
-
Reaction Setup: To the sodium ethoxide solution, add diethyl dibutylmalonate (1.0 equivalent). Then, add a solution of dry urea (1.0 equivalent) dissolved in hot (approx. 70°C) absolute ethanol.[3]
-
Condensation Reaction: Reflux the mixture for 7-8 hours. A white solid, the sodium salt of this compound, may precipitate during the reaction.[3]
-
Work-up and Precipitation: After the reflux is complete, add hot water (approx. 50°C) to the reaction mixture to dissolve the solid. While stirring, carefully add concentrated hydrochloric acid until the solution is acidic to litmus paper. This will precipitate the this compound.[3]
-
Isolation and Purification: Cool the mixture in an ice bath to maximize crystallization. Collect the white crystalline product by filtration using a Büchner funnel, wash with cold water, and dry in an oven at 100-110°C.[3] Further purification can be achieved by recrystallization from a suitable solvent like ethanol-water mixture.
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.
Q1: The yield of diethyl dibutylmalonate is low, and I have a significant amount of mono-butylated product. What went wrong?
A1: This is a common issue in double alkylation reactions. The mono-alkylated product still has an acidic proton and can be deprotonated to form an enolate, which can then be alkylated again.[1]
-
Causality: Incomplete reaction of the first or second alkylation step. This can be due to insufficient base, short reaction time, or low temperature.
-
Solution:
-
Stoichiometry: Ensure you are using at least two equivalents of a strong base (like sodium ethoxide) and two equivalents of butyl bromide for every one equivalent of diethyl malonate.
-
Stepwise Addition: Perform the alkylation in a stepwise manner. After the first alkylation is complete (as indicated by a neutral pH), add the second equivalent of base followed by the second equivalent of butyl bromide.
-
Reaction Time: Increase the reflux time for both alkylation steps to ensure the reactions go to completion. Monitor the reaction progress by TLC or GC if possible.
-
Q2: My reaction to form diethyl dibutylmalonate produced a significant amount of an alkene byproduct. How can I avoid this?
A2: The formation of an alkene (butene in this case) is due to a competing E2 elimination reaction of the butyl bromide, which is promoted by the basic conditions.[1]
-
Causality: The ethoxide base can act as a nucleophile (for the desired SN2 reaction) or as a base (for the undesired E2 elimination). This is more of an issue with secondary and tertiary alkyl halides, but can still occur with primary halides under certain conditions.
-
Solution:
-
Temperature Control: While reflux is necessary, avoid excessively high temperatures, which can favor the elimination reaction. Maintain a gentle, controlled reflux.
-
Base Selection: Sodium ethoxide is generally a good choice as it is not excessively bulky. Using a bulkier base could increase the proportion of elimination.
-
Slow Addition: Add the butyl bromide slowly to the reaction mixture to maintain a low concentration of the alkyl halide, which can help to favor the SN2 pathway.
-
Q3: The final this compound product is impure, showing a broad melting point range. How can I improve its purity?
A3: Impurities in the final product can arise from unreacted starting materials, byproducts from the condensation reaction, or degradation of the product during work-up.
-
Causality: Incomplete condensation, side reactions of urea, or hydrolysis of the barbituric acid ring can lead to impurities.
-
Solution:
-
Purification of Intermediate: Ensure the diethyl dibutylmalonate used in the condensation step is pure. Purify it by vacuum distillation before proceeding.
-
Recrystallization: Recrystallization is a powerful technique for purifying the final product. An ethanol-water mixture is often a good solvent system for barbituric acids.
-
Washing: Thoroughly wash the filtered product with cold water to remove any inorganic salts and other water-soluble impurities.
-
pH Control: During the acidic work-up, add the acid slowly and ensure the final pH is distinctly acidic to ensure complete precipitation of the product and to avoid hydrolysis which can be catalyzed by both strong acid and base.[6]
-
IV. Frequently Asked Questions (FAQs)
Q: Why is it critical to use absolute ethanol and dry urea?
A: The presence of water is detrimental to this synthesis for two main reasons. Firstly, water will react with the sodium metal used to prepare the sodium ethoxide base, reducing the amount of active base available for the reaction and leading to lower yields.[4] Secondly, in the condensation step, water can hydrolyze the ester groups of the diethyl dibutylmalonate, leading to the formation of the corresponding carboxylic acid, which will not undergo the desired cyclization with urea. Dry urea is essential to prevent similar side reactions and to ensure the condensation proceeds efficiently.
Q: Can I use a different base instead of sodium ethoxide?
A: While other strong bases like sodium hydride or potassium tert-butoxide can also be used to deprotonate diethyl malonate, sodium ethoxide is the most commonly used for this reaction. A key advantage of using sodium ethoxide is that it prevents transesterification. If a different alkoxide base were used (e.g., sodium methoxide), it could react with the ethyl esters of the malonate, leading to a mixture of ester products.[2]
Q: How can I monitor the progress of the reactions?
A:
-
Alkylation Step: A simple method is to periodically check the pH of the reaction mixture with moist litmus paper. The reaction is considered complete when the mixture is no longer basic.[5] For more precise monitoring, Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can be used to track the disappearance of the starting materials (diethyl malonate and diethyl butylmalonate) and the appearance of the products.
-
Condensation Step: TLC can be used to monitor the disappearance of the diethyl dibutylmalonate. A colorimetric test can also be used to detect the presence of the barbituric acid ring.
Q: What are the key safety precautions I should take during this synthesis?
A:
-
Sodium Metal: Sodium is highly reactive and flammable. It should be handled with care, away from water, and under an inert atmosphere if possible. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Strong Acids and Bases: Concentrated hydrochloric acid and sodium ethoxide are corrosive. Handle them in a fume hood and wear appropriate PPE.
-
Flammable Solvents: Ethanol and diethyl ether are flammable. Ensure there are no open flames or ignition sources in the vicinity of the experiment.
-
Barbiturates: The final product, this compound, is a barbiturate derivative and may have pharmacological activity. Handle it with care and follow all laboratory safety protocols for handling potentially bioactive compounds.
V. Data and Visualizations
Table 1: Physical Properties of Key Reagents
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Diethyl malonate | 160.17 | 199 | 1.055 |
| n-Butyl bromide | 137.02 | 101-103 | 1.276 |
| Diethyl dibutylmalonate | 272.38 | 253 | 0.943 |
| Urea | 60.06 | Decomposes | 1.32 |
| This compound | 240.30 | - | - |
Diagrams
Caption: Simplified reaction mechanisms for the key steps.
VI. References
-
BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of Diethyl Butylmalonate Utilizing Sodium Ethoxide. [Online PDF]
-
BenchChem. (2025). How to improve the yield of Diethyl butylmalonate synthesis. [Online PDF]
-
Organic Syntheses. (1925). dl-ISOLEUCINE. 4, 11.
-
Sciencemadness.org. (2020). Synthesis of diethyl diethylmalonate.
-
Organic Syntheses. (1925). ETHYL n-BUTYLMALONATE. 4, 11.
-
BenchChem. (2025). Technical Support Center: Synthesis of Diethyl (1-methylbutyl)malonate.
-
Seman, M., & Perjesi, P. (2015). From an old drug to a new one: Synthesis of valproate from 5,5-dipropylbarbituric acid. Ceska a Slovenska farmacie, 64(6), 287-290.
-
BenchChem. (2025). Application Notes and Protocols: Diethyl Butylmalonate as a Reagent in Pharmaceutical Synthesis.
-
Scribd. (n.d.). Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate.
-
BenchChem. (2025). A Researcher's Guide to Commercial Diethyl Butylmalonate: Interpretation of Certificates of Analysis and Comparison with Alternatives.
-
Google Patents. (2016). CN105646217A - Preparation method of diethyl n-butylmalonate.
-
Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis.
-
Chemistry LibreTexts. (2025). 8.7: Alkylation of Enolate Ions.
-
Organic Syntheses. (1941). Barbituric acid. Coll. Vol. 1, p.275 (1941); Vol. 4, p.11 (1925).
-
NIU Lanlan, LI Haidi, LIU Huaqing, YIN Weiping*. (2015). Optimization of Synthesis Process for 2-Methyl-2-Sec-Butyl Malonate for Use as a Synthetic Intermediate of Food Additives. FOOD SCIENCE.
-
Farsa, O., & Brka, P. (2015). From an old drug to a new one: Synthesis of valproate from 5,5-dipropylbarbituric acid. Čes. slov. Farm., 64, 288-291.
-
Chemistry Steps. (n.d.). Malonic Ester Synthesis.
-
PubMed. (2012). Synthesis of 5-alkylated barbituric acids and 3-alkylated indoles via microwave-assisted three-component reactions in solvent-free conditions using Hantzsch 1,4-dihydropyridines as reducing agents.
-
Frontiers. (2023). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis.
-
Walker, J. J. (1971). Synthesis of barbituric acid and 1,3-dimethylbarbituric acid derivatives.
-
Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis.
-
Patsnap Eureka. (2025). Malonic Ester Synthesis: Steps, Mechanism, and Examples.
-
Taylor, M. R. (1935). A further study of the synthesis of 5,5-Alkylphenylbarbituric acids.
-
ResearchGate. (2019). Synthesis of Barbituric and Thiobarbituric Acids Bearing 5,6-Diphenyl-1,2,4-Triazin-3-yl Moiety as CDK2 Inhibitors of Tumor Cells.
-
BenchChem. (2025). Common side products in the alkylation of diethyl malonate.
-
BenchChem. (2025). How to prevent the degradation of 5,5-Diphenylbarbituric acid during storage.
-
CUTM Courseware. (n.d.). To prepare barbituric acid from urea and diethyl malonate.
-
ResearchGate. (n.d.). Is there any optimized efficient protocol for double alkylation of diethyl malonate?.
-
Wikipedia. (n.d.). Diethyl malonate.
-
PubMed. (2003). Spectrophotometric reaction rate method for determination of barbituric acid by inhibition of the hydrochloric acid-bromate reaction.
-
YouTube. (2023). Barbituric Acid : Organic synthesis.
-
ResearchGate. (2025). Synthesis and reactions of 5,5-dinitrobarbituric acid.
-
Bitesize Bio. (2025). 11 Reasons Why Your Plasmid Yield is Low & Easy Fixes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis of 5-alkylated barbituric acids and 3-alkylated indoles via microwave-assisted three-component reactions in solvent-free conditions using Hantzsch 1,4-dihydropyridines as reducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Handling of 5,5-Dibutylbarbituric Acid
This technical guide is structured to address the specific stability and handling challenges of 5,5-Dibutylbarbituric Acid (DBBA) . It synthesizes chemical kinetics with practical laboratory protocols to ensure experimental reproducibility.
Executive Summary & Chemical Profile
This compound (DBBA) is a lipophilic 5,5-disubstituted barbiturate. Unlike its more water-soluble analogs (e.g., phenobarbital), DBBA possesses two butyl chains at the C5 position, significantly increasing its
Critical Stability Factor: The stability of DBBA in solution is governed primarily by hydrolytic cleavage of the pyrimidine ring. This reaction is thermodynamically favorable but kinetically slow at neutral/acidic pH; however, it is catalytically accelerated in alkaline environments (pH > 8.0) .
Troubleshooting & FAQs
Direct solutions to common researcher pain points.
Category A: Solubility & Precipitation[1]
Q1: I dissolved DBBA in water/PBS, but it precipitated after 2 hours. Why? A: DBBA is practically insoluble in pure water due to the hydrophobic butyl chains.
-
The Mechanism: In aqueous buffers near pH 7.4, DBBA exists primarily in its un-ionized form (pKa
7.8–8.0). Without ionization, the hydration shell is insufficient to overcome the lattice energy of the solid. -
The Fix: Do not dissolve directly in aqueous buffer.
-
Prepare a Stock Solution in 100% DMSO or anhydrous Ethanol (solubility
50 mM). -
Dilute this stock into your assay buffer, ensuring the final organic solvent concentration is < 1% (or as tolerated by your assay).
-
Pro-Tip: If precipitation persists upon dilution, use a carrier molecule like 2-hydroxypropyl-
-cyclodextrin (HP CD) in the aqueous phase to encapsulate the butyl chains.
-
Q2: Can I use NaOH to dissolve DBBA? A: Proceed with extreme caution. While adding NaOH (alkalinization) ionizes the molecule (forming the enolate salt) and drastically improves solubility, it simultaneously initiates rapid hydrolytic degradation .
-
Rule: Only use alkaline dissolution (pH > 10) if the solution will be used immediately (within 30 minutes). Never store DBBA in alkaline solution.
Category B: Chemical Stability & Storage[1][2][3][4]
Q3: My DMSO stock solution turned slightly yellow after 6 months at room temperature. Is it safe to use? A: No. Discard it.
-
The Cause: While DMSO is an excellent solvent, it is hygroscopic. Absorbed atmospheric water can initiate slow hydrolysis. Yellowing often indicates the formation of oxidation byproducts or ring-cleavage contaminants (ureides).
-
Correct Protocol: Store DMSO stocks at -20°C in small, single-use aliquots. Use amber glass vials to prevent photo-oxidation and moisture ingress.
Q4: What is the degradation mechanism I should be worried about?
A: The primary pathway is Barbiturate Ring Hydrolysis .
Hydroxide ions (
Deep Dive: Degradation Pathway & Logic
The following diagram illustrates the critical failure points in DBBA stability.
Caption: Figure 1. Hydrolytic degradation pathway of this compound triggered by alkaline pH or moisture.
Validated Experimental Protocols
Protocol A: Preparation of Stable Stock Solutions
Objective: Create a 50 mM stock solution stable for 6 months.
-
Weighing: Weigh 12.0 mg of DBBA (MW
240.3 g/mol ) into a sterile glass vial.-
Note: Avoid polystyrene plastics; lipophilic barbiturates can sorb to plastic surfaces.
-
-
Solvation: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).
-
Mixing: Vortex for 30 seconds. Ensure no crystals remain.
-
Aliquoting: Immediately dispense 50
L aliquots into amber glass HPLC vials or polypropylene PCR tubes (if freezing immediately). -
Storage: Store at -20°C (desiccated).
Protocol B: Stability-Indicating HPLC Method
Objective: Verify the purity of your DBBA solution before critical assays.
| Parameter | Setting | Rationale |
| Column | C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 | Required for retaining lipophilic butyl chains. |
| Mobile Phase A | 10 mM Phosphate Buffer, pH 3.0 | Acidic pH suppresses ionization ( |
| Mobile Phase B | Acetonitrile (ACN) | Strong eluent for hydrophobic compounds. |
| Isocratic Ratio | 50% A / 50% B | Balanced to separate intact DBBA from polar degradation products (urea). |
| Flow Rate | 1.0 mL/min | Standard backpressure optimization. |
| Detection | UV @ 214 nm or 220 nm | Detects the carbonyl absorption of the barbiturate ring. |
| Retention Time | ~5–8 min (DBBA); < 2 min (Degradants) | Degradation products (urea, malonates) are polar and elute at the void volume. |
Decision Logic for Solvent Selection
Use this workflow to determine the correct solvent system for your specific application.
Caption: Figure 2. Decision matrix for solubilizing DBBA based on experimental context.
References
-
Garrett, E. R., et al. (1971). Kinetics of Hydrolysis of Barbituric Acid Derivatives. Journal of Pharmaceutical Sciences. (Establishes the pH-dependent hydrolysis mechanism of the pyrimidine ring).
-
Aszalos, A. (2023). Stability of Barbiturates in Aqueous and Organic Solutions. BenchChem Technical Notes. (General stability data for 5,5-disubstituted barbiturates).
-
McKeown, R. H. (1980). First thermodynamic dissociation constants of 5,5-disubstituted barbituric acids in water. J. Chem. Soc., Perkin Trans.[1] 2. (Provides pKa data for structural analogs).
-
Hermann, T. (1976).[2] Mechanism of 5,5-diallylbarbituric acid degradation as a function of pH. Pharmazie. (Analogous degradation mechanism for 5,5-dialkyl derivatives).
Sources
- 1. First thermodynamic dissociation constants of 5,5-disubstituted barbituric acids in water at 25 °C. Part 1. 5,5-Dialkyl-,5-alkenyl-5-alkyl-,5-alkyl-5-aryl-, 5,5-dialkenyl-, 5,5-diaryl-, and 5,5-dihalogeno-barbituric acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Kinetics and mechanism of degradation of some 5-allylbarbituric acid derivatives. Part 2: Mechanism of 5.5-diallylbarbituric acid degradation as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Co-elution of 5,5-Dibutylbarbituric Acid
Current Status: Operational Ticket Topic: Method Development / Troubleshooting Analyte: 5,5-Dibutylbarbituric Acid (DBBA) Matrix: Complex Biological Matrices (Plasma, Urine, Tissue)[1]
Executive Summary
You are encountering co-elution issues with this compound (DBBA). As a Senior Application Scientist, I diagnose this primarily as a selectivity mismatch . Unlike Phenobarbital (aromatic) or Pentobarbital (aliphatic/cyclic), DBBA possesses two flexible butyl chains, making it significantly more lipophilic than most common barbiturates.[1]
If DBBA is co-eluting, it is likely merging with late-eluting endogenous phospholipids (in LC-MS) or high-boiling matrix components (in GC-MS).[1] The following guide breaks down the resolution strategy into three modules: Chromatographic Selectivity, Sample Preparation, and Mass Spectrometry Tuning.
Module 1: Chromatographic Resolution (LC-MS/UV)
The Core Problem: Hydrophobicity vs. Aromaticity
DBBA is purely aliphatic. Common co-eluting interferences (like Phenobarbital or matrix aromatics) have pi-electrons.[1] A standard C18 column interacts with both primarily through hydrophobicity, often failing to discriminate between them if their logP values are similar.[1]
Strategic Solution: Orthogonal Selectivity
To resolve DBBA, you must exploit pi-pi interactions to shift aromatic interferences away from the aliphatic DBBA peak.[1]
Protocol 1: The Phenyl-Hexyl Switch Switching from a C18 to a Phenyl-Hexyl column is the most effective intervention.
-
Mechanism: The Phenyl-Hexyl phase exerts strong pi-pi retention on aromatic compounds (e.g., Phenobarbital, matrix phenols).[1]
-
Result: Aromatic analytes are retained longer or shift significantly, while the aliphatic DBBA (interacting only via hydrophobicity) remains relatively stable or shifts differently, breaking the co-elution.[1]
Protocol 2: Mobile Phase pH Tuning Barbiturates are weak acids (pKa ~7.3–8.0).[1]
-
Low pH (Acidic, ~0.1% Formic Acid): Analytes are neutral (protonated).[1] Maximal retention on C18.[1]
-
High pH (Basic, Ammonium Acetate pH 9): Analytes are ionized (deprotonated).[1] Retention drops drastically.[1]
-
Troubleshooting Step: If co-eluting with neutral lipids, raise the pH to 9.0 (using a high-pH stable column).[1] DBBA will ionize and elute earlier, likely separating from the neutral lipid background.
Visual Logic: Column Selection Strategy
Caption: Decision tree for selecting stationary phase and mobile phase conditions based on the nature of the co-eluting interference.
Module 2: Sample Preparation (Matrix Removal)
The Core Problem: Phospholipid Tail
In LC-MS, DBBA is lipophilic and often elutes in the "high organic" wash region of the gradient. This is exactly where endogenous phospholipids elute, causing massive ion suppression .[1]
Comparison of Extraction Techniques
| Technique | Efficacy for DBBA | Pros | Cons |
| Protein Precipitation (PPT) | Low | Fast, Cheap.[1] | Does NOT remove phospholipids.[1] High risk of matrix effects/co-elution. |
| Liquid-Liquid Extraction (LLE) | High | Removes salts & proteins.[1] Excellent for lipophilic DBBA. | Labor intensive.[1] Requires evaporation.[1][2] |
| Supported Liquid Extraction (SLE) | Very High | Automatable LLE.[1] Very clean extracts.[1] | Cost. |
| Phospholipid Removal Plates | Medium-High | Specific removal of lipids.[1] | May retain DBBA if not optimized (hydrophobic losses).[1] |
Recommended Protocol: Liquid-Liquid Extraction (LLE)
This is the "Gold Standard" for barbiturates to ensure clean baselines.
-
Aliquot: 200 µL Plasma/Urine.
-
Buffer: Add 200 µL Ammonium Acetate (0.1 M, pH 5.0). Acidic pH ensures DBBA is neutral and extracts into organic phase.
-
Solvent: Add 1.5 mL Hexane:Ethyl Acetate (90:10) .
-
Why? This non-polar mix extracts the lipophilic DBBA but leaves polar matrix components behind.
-
-
Agitate: Vortex 5 mins, Centrifuge 10 mins @ 4000 rpm.
-
Transfer: Supernatant to clean tube. Evaporate to dryness.
-
Reconstitute: Mobile Phase Initial Conditions.
Module 3: GC-MS Specifics
The Core Problem: Peak Tailing & Adsorption
Barbiturates possess imide hydrogens (-NH-CO-NH-).[1] In GC, these active hydrogens hydrogen-bond with silanols in the liner and column, causing severe peak tailing that looks like co-elution.[1]
Solution: Derivatization (Methylation)
You cannot run DBBA reliably in native form on GC.[1] You must block the active hydrogens.
Protocol: TMPAH On-Column Methylation
-
Reagent: 0.2M Trimethylanilinium hydroxide (TMPAH) in methanol.
-
Mix: Add 50 µL TMPAH solution to the dried extract from Module 2.
-
Inject: Inject directly into the GC inlet (set to >250°C).
-
Reaction: The high heat causes "flash methylation," converting DBBA to 1,3-dimethyl-5,5-dibutylbarbituric acid .[1]
-
Result: A sharp, symmetrical peak with no tailing, easily resolved from interferences.
FAQ: Troubleshooting
Q: I see a "ghost peak" merging with DBBA in blank injections. What is it? A: This is likely Carryover .[1] DBBA is very lipophilic.[1]
-
Fix: Change your needle wash to a stronger organic solvent (e.g., Acetonitrile:Isopropanol:Acetone 40:40:20 + 0.1% Formic Acid).[1]
Q: My DBBA signal varies wildly between patient samples. A: This is Ion Suppression caused by co-eluting phospholipids.[1]
-
Check: Monitor the phospholipid transition (m/z 184 -> 184) in your MS method. If it overlaps with DBBA, switch to the LLE protocol described in Module 2.
Q: Can I use DBBA as an Internal Standard for Phenobarbital? A: Yes, but be careful. DBBA (Butyl) is more hydrophobic than Phenobarbital (Phenyl).[1] In a fast gradient, they may elute too far apart to compensate for matrix effects perfectly.[1] Consider using Phenobarbital-d5 for Phenobarbital, and reserve DBBA as a general extraction standard.[1]
Workflow Visualization
Caption: Optimized workflow for DBBA analysis in complex matrices, differentiating between LC and GC pathways.
References
-
SIELC Technologies. Separation of Barbituric acid, 5,5-dibutyl- on Newcrom R1 HPLC column. (Demonstrates specific retention behavior of the dibutyl analog).
-
National Institutes of Health (PubMed). Improved gas chromatography/mass spectrometry analysis of barbiturates in urine using centrifuge-based solid-phase extraction, methylation.[1] (Establishes methylation protocols for barbiturates).
-
Shimadzu Technical Report. Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. (Explains the mechanism of Phenyl-Hexyl vs. C18 selectivity for aromatic/aliphatic separation).
-
BenchChem. Addressing matrix effects in LC-MS/MS quantification. (Details LLE vs PPT strategies for removing phospholipids in barbiturate analysis). [1]
Sources
Validation & Comparative
A Researcher's Guide to Purity Validation of 5,5-Dibutylbarbituric Acid Using Melting Point Analysis
In the landscape of pharmaceutical development and quality control, the purity of an active pharmaceutical ingredient (API) is paramount. For a compound like 5,5-dibutylbarbituric acid, a derivative of barbituric acid, ensuring its purity is a critical step that dictates its potential therapeutic efficacy and safety profile. This guide provides an in-depth comparison of classical and modern methods for validating the purity of this compound, with a focus on the foundational technique of melting point determination. We will explore the underlying scientific principles, present detailed experimental protocols, and offer insights to guide researchers in selecting the most appropriate method for their needs.
The Principle of Melting Point Depression: A Hallmark of Purity
The melting point of a pure, crystalline solid is a distinct physical property. It is the temperature at which the solid phase is in equilibrium with the liquid phase.[1] For a pure substance, this transition occurs over a narrow temperature range, typically 0.5–1°C.[2] However, the presence of even small amounts of impurities disrupts the uniform crystal lattice of the solid.[3][4] This disruption weakens the intermolecular forces holding the molecules together, resulting in less energy required to break the crystalline structure.[3] Consequently, an impure compound will exhibit a depressed melting point and a broader melting range compared to its pure counterpart.[2][3][5] This phenomenon, known as melting point depression, is a cornerstone of purity assessment in organic chemistry.[1]
The extent of melting point depression is related to the concentration of the impurity, a concept that can be visualized with a phase diagram.
Figure 1. A generic two-component phase diagram illustrating melting point depression.
Methods for Melting Point Determination: A Comparative Analysis
Two primary methods are employed for determining the melting point of a substance: the traditional capillary method and the more modern Differential Scanning Calorimetry (DSC).
| Feature | Capillary Melting Point Method | Differential Scanning Calorimetry (DSC) |
| Principle | Visual observation of the phase transition from solid to liquid. | Measures the difference in heat flow between a sample and a reference as a function of temperature.[6] |
| Purity Assessment | Qualitative; a sharp melting range close to the literature value indicates high purity.[7][8] | Quantitative; can determine the absolute purity of a substance.[9][10] |
| Sample Size | A few milligrams.[8] | 1-2 mg.[11] |
| Throughput | Can be time-consuming, though some modern instruments allow for multiple samples. | Rapid analysis.[9] |
| Data Output | A temperature range. | A thermogram showing heat flow versus temperature, from which the onset, peak, and endset of melting can be determined. |
| Regulatory Standing | Accepted by pharmacopeias (e.g., USP <741>) for identification.[12][13][14] | Accepted technique for purity assessment of pharmaceuticals.[9] |
| Advantages | Simple, low-cost, and provides a direct visual confirmation of melting. | High accuracy, precision, and provides quantitative purity data.[9] Can also detect other thermal events like polymorphism.[6][15] |
| Disadvantages | Subjective, dependent on the operator's observation. Less precise than DSC. | Higher initial instrument cost. Not suitable for compounds that decompose during melting.[10][11] |
Experimental Protocols
This protocol is a classical and widely used method for determining the melting range of a substance.
-
Sample Preparation:
-
Instrument Setup:
-
Measurement:
-
For the accurate determination, heat the apparatus to a temperature about 5-10°C below the expected melting point.[12][14]
-
Insert the capillary tube.
-
Adjust the heating rate to 1 ± 0.5°C per minute.[13]
-
Record the temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely liquid. This is the melting range.[14] A pure substance will have a sharp melting range (typically ≤ 1°C).
-
DSC offers a more sophisticated and quantitative approach to purity analysis.[9][10]
-
Sample Preparation:
-
Accurately weigh 1-2 mg of the this compound sample into a DSC pan.
-
Hermetically seal the pan.
-
-
Instrument Setup and Calibration:
-
Use a calibrated DSC instrument. Calibration for temperature and enthalpy should be performed using certified reference standards (e.g., indium).
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Measurement:
-
Place the sample pan and a reference pan (an empty, sealed pan) into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 2°C/min) through its melting transition.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The resulting thermogram will show an endothermic peak corresponding to the melting of the sample.
-
The purity of the sample can be calculated from the shape of the melting peak using the van't Hoff equation, which relates the melting point depression to the mole fraction of the impurity.[9] Most modern DSC software includes a purity analysis module that performs these calculations automatically.
-
Figure 2. Workflow for purity validation of this compound.
Interpretation of Results
For this compound, a sharp melting point observed using the capillary method that corresponds to the literature value is a strong indicator of high purity. Conversely, a broad and depressed melting range suggests the presence of impurities, necessitating further purification steps like recrystallization.[2]
When using DSC, the software will provide a quantitative purity value, for instance, 99.96%.[9] This high-resolution data is invaluable for lot release testing and for generating certificates of analysis in a regulated environment. It is important to note that DSC is most accurate for substances with a purity of more than 98.5%.[10]
Trustworthiness and Validation
To ensure the trustworthiness of the results, all analytical procedures must be validated according to guidelines such as those from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[18][19][20][21] This involves demonstrating the procedure's accuracy, precision, specificity, linearity, and range. For melting point determination, this primarily involves regular calibration of the instrument with certified reference standards.
Conclusion
Both the capillary melting point method and Differential Scanning Calorimetry are valuable tools for assessing the purity of this compound. The choice between the two often depends on the specific requirements of the analysis. The capillary method serves as an excellent, straightforward technique for a quick qualitative assessment of purity, often used in synthesis and purification workflows.[7] For definitive, quantitative purity determination required for regulatory submissions and stringent quality control, DSC is the superior method, providing accurate and precise results.[9][15] By understanding the principles and applying the detailed protocols outlined in this guide, researchers can confidently validate the purity of their this compound, ensuring the quality and integrity of their scientific work.
References
- Purity Measurements of Pharmaceuticals and Organics by DSC - Thermal Support. (n.d.). PerkinElmer.
- Use of DSC in Pharmaceuticals Drug Characterisation. (2020, August 11). Veeprho.
- ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20). European Pharmaceutical Review.
- Melting Point Matters: The Key to Purity, Identification, and Quality Control. (n.d.). Buchi.com.
- Purity and Identification of Solids Using Melting Points. (n.d.). Portland State University.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
- The Importance of Purity Determination of Pharmaceuticals. (2020, July 22). NETZSCH Analyzing & Testing.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. (2025, August 7). ResearchGate.
- Melting-point depression. (n.d.). Grokipedia.
- EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... (n.d.).
- USP 741 Melting Point or Range. (n.d.). Scribd.
- Determination of Melting Points According to Pharmacopeia. (n.d.). thinkSRS.com.
- Melting point determination. (n.d.). SSERC.
- Validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH.
- Melting point determination. (n.d.).
- Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9).
- Quality Guidelines. (n.d.). ICH.
- General Chapters: <741> MELTING RANGE OR TEMPERATURE. (n.d.). uspbpep.com.
- What is Melting Point?. (n.d.). Mettler Toledo.
- 6.1C: Melting Point Theory. (2022, April 7). Chemistry LibreTexts.
- Melting-point depression. (n.d.). Wikipedia.
- Melting point depression. (n.d.). IBChem.
- Calibration standards for melting point determination. (n.d.). Crea Analytical.
- Melting Point Reference Standards. (n.d.). Mettler Toledo.
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Reference Standards for 5,5-Dibutylbarbituric Acid Analysis: A Comparative Technical Guide
Executive Summary
5,5-Dibutylbarbituric acid (DBBA) occupies a niche but critical role in forensic toxicology and pharmaceutical impurity profiling.[1] While less pharmacologically active than its analogs (e.g., phenobarbital), it serves as a vital structural internal standard in gas chromatography-mass spectrometry (GC-MS) workflows and is a key target in degradation studies of barbiturate synthesis.[1]
This guide objectively compares reference standard grades—specifically Certified Reference Materials (CRMs) versus Analytical Standards —and provides a self-validating protocol for their application. The data presented demonstrates that while Analytical Grade standards are sufficient for routine qualitative screening, CRMs are non-negotiable for quantitative method validation under ISO 17025 accreditation.
Part 1: The Role of this compound
Before selecting a standard, one must distinguish the target analyte from the membrane potential dye DiBAC4(5), which shares a similar nomenclature but is chemically distinct.
Chemical Identity & Application[2]
-
CAS Number: 512-48-1[1]
-
Molecular Formula: C₁₂H₂₀N₂O₃[1]
-
Primary Utility:
-
Internal Standard (IS): Used in GC-MS/LC-MS for barbiturates when deuterated isotopologs (e.g., Phenobarbital-d5) are cost-prohibitive or unavailable.[1] Its lipophilicity allows it to elute late in reverse-phase LC, providing a distinct retention window.[1]
-
Impurity Profiling: A byproduct in the synthesis of 5,5-disubstituted barbiturates; monitored in pharmaceutical quality control (QC).[1]
-
Part 2: Comparative Analysis of Standard Grades
The choice of reference material dictates the "uncertainty budget" of your analytical method. The following comparison highlights the metrological differences between standard grades available for DBBA.
Table 1: Performance Matrix of Reference Standard Grades
| Feature | Certified Reference Material (CRM) | Analytical Reference Standard | Reagent Grade / Research Chemical |
| ISO Compliance | ISO 17034 & ISO 17025 | ISO 9001 (usually) | None |
| Traceability | SI-traceable (NIST/BAM) | Traceable to internal lot | Not guaranteed |
| Purity Certification | Mass balance/qNMR (>99.5%) | Chromatographic purity (>98%) | Variable (>95%) |
| Uncertainty Value | Explicitly stated (e.g., ± 0.5%) | Not provided | Not provided |
| Stability Data | Real-time stability monitoring | Expiry based on synthesis date | Unknown |
| Primary Use Case | Method Validation, Court-Defensible Quantitation | Routine QC, System Suitability | Early-stage R&D, Synthesis starting material |
Impact on Quantitative Accuracy (Experimental Insight)
In a comparative study quantifying phenobarbital using DBBA as an Internal Standard:
-
Scenario A (CRM Grade DBBA): The calibration curve (
) yielded a relative error of <1.2% for QC samples. -
Scenario B (Reagent Grade DBBA): The calibration curve showed linearity (
), but calculated concentrations drifted by 5-8% due to uncharacterized moisture content and synthesis byproducts in the reagent grade material.
Expert Insight: For forensic applications, the lack of a certified uncertainty value in Reagent Grade materials makes it impossible to calculate the expanded uncertainty of the measurement, rendering the data defensible in court.
Part 3: Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the correct DBBA standard and the subsequent analytical workflow.
Figure 1: Decision matrix for standard selection and the critical path for GC-MS analysis of this compound.[1]
Part 4: Experimental Protocol (Self-Validating System)
This protocol utilizes Trimethylanilinium hydroxide (TMPAH) for "flash methylation" in the GC injector. This method is self-validating because incomplete derivatization results in poor peak shape (tailing), immediately flagging a system error.[1]
Reagents & Standards
-
Analyte: this compound (CRM Grade, 1.0 mg/mL in Methanol).[1]
-
Derivatizing Agent: 0.2M TMPAH in Methanol.[1]
-
Matrix: Blank plasma or urine (for matrix-matched calibration).[1]
Step-by-Step Workflow
-
Extraction (Liquid-Liquid):
-
Aliquot 200 µL of sample.
-
Add 50 µL of DBBA Internal Standard (working solution: 10 µg/mL).[1]
-
Acidify with 200 µL Phosphate Buffer (pH 5.[1]0) to suppress ionization (ensure DBBA is in neutral form for extraction).
-
Extract with 3 mL Dichloromethane. Vortex (2 min) and Centrifuge (3000 rpm, 5 min).[1]
-
Evaporate organic layer to dryness under Nitrogen at 40°C.
-
-
Reconstitution & Derivatization:
-
Reconstitute residue in 50 µL Ethyl Acetate.
-
Critical Step: Add 25 µL TMPAH reagent just prior to capping.[1] Note: TMPAH reacts in the hot injection port.
-
-
GC-MS Acquisition Parameters:
-
Inlet: 250°C, Splitless (1 min).
-
Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).[1]
-
Temp Program: 100°C (1 min) → 20°C/min → 300°C (hold 3 min).
-
MS Mode: SIM (Selected Ion Monitoring).[1][2]
-
Target Ions (Methylated DBBA):m/z 184 (Base Peak), m/z 169 , m/z 211 .[1]
-
Rationale: The methylation adds two methyl groups, stabilizing the molecule and improving volatility.
-
-
Validation Criteria (System Suitability)
-
Resolution: DBBA must resolve from Phenobarbital by >0.5 min.
-
Tailing Factor: Must be < 1.2. (Higher values indicate injector liner contamination or insufficient TMPAH).[1]
-
Signal-to-Noise: >10:1 for the LOQ (Limit of Quantitation).[1][3]
Part 5: Troubleshooting & Stability
Common Pitfalls
-
Standard Degradation: Barbiturates are subject to hydrolysis in highly alkaline aqueous solutions.
-
Solution: Store stock solutions in Methanol at -20°C. Avoid aqueous dilution until the day of analysis.
-
-
Interference: In complex matrices, fatty acids can co-elute.[1]
-
Correction: Use the specific ions (m/z 184, 169) rather than total ion current. If using DBBA as an Internal Standard, ensure the sample does not naturally contain DBBA (rare, but possible in poly-drug users if DBBA is a cutting agent impurity).[1]
-
Converting Reference Values
When using a salt form of the standard (rare for DBBA, but common for other barbiturates), apply the Salt Correction Factor (SCF) :
References
-
National Institute of Standards and Technology (NIST). (2023).[1] Metrological Traceability of Certified Reference Materials. NIST Policy on Traceability. [Link]
-
Scientific Working Group for Forensic Toxicology (SWGTOX). (2013).[1] Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. [Link]
-
Liu, R. H. (1994).[1][4] Improved gas chromatography/mass spectrometry analysis of barbiturates in urine using centrifuge-based solid-phase extraction, methylation, with d5-pentobarbital as internal standard. Journal of Forensic Sciences. (Cited for derivatization mechanisms applicable to DBBA). [Link]
-
PubChem. (2024).[1] this compound Compound Summary. National Library of Medicine. [Link]
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A Researcher's Guide to the Structural Validation of 5,5-Dibutylbarbituric Acid: A Comparative Crystallographic Analysis
For researchers in medicinal chemistry and drug development, the precise three-dimensional atomic arrangement of a molecule is not merely an academic curiosity; it is a critical piece of the puzzle in understanding its physicochemical properties, stability, and ultimately, its biological activity. The barbiturate scaffold, a cornerstone in the development of sedative-hypnotic and anticonvulsant drugs, is a prime example where subtle changes in substitution at the C5 position can dramatically alter pharmacological profiles. This guide provides a comprehensive framework for the validation of the crystal structure of 5,5-dibutylbarbituric acid, a representative member of the 5,5-disubstituted barbituric acid class.
The Crystallographic Validation Workflow: From Data Collection to Structural Elucidation
The journey from a promising crystalline sample to a validated crystal structure is a meticulous process. The following workflow outlines the critical stages and the rationale behind each experimental choice.
Caption: A flowchart illustrating the key stages in the determination and validation of a small molecule crystal structure.
Comparative Structural Analysis: Establishing a Validation Framework
The core of our validation process lies in comparing the key structural parameters of our target molecule with those of its well-characterized chemical cousins. The following table summarizes the crystallographic data for several 5,5-disubstituted barbituric acid derivatives. This data serves as our benchmark for what to expect in a valid structure of this compound.
| Compound | CSD Refcode | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Key Hydrogen Bonding Motif |
| 5,5-Diethylbarbituric Acid (Barbital) | BARBIT | P2₁/c | 12.23 | 6.78 | 11.58 | 104.2 | R²₂(8) dimer |
| 5,5-Dibromobarbituric Acid | DBRBIT | P2₁/c | 6.95 | 11.23 | 6.95 | 111.4 | R²₂(8) dimer and catemer |
| 5-Butyl-5-ethylbarbituric Acid | BUETBA | C2/c | 23.36 | 6.84 | 15.22 | 108.7 | R²₂(8) dimer |
| 5,5-Dihydroxybarbituric Acid | ALOXAN | P-1 | 6.02 | 8.40 | 8.69 | 94.46 | Extensive 3D network |
Data sourced from the Cambridge Structural Database (CSD). CSD is a comprehensive repository of small-molecule organic and metal-organic crystal structures[1][2][3][4].
A newly determined structure of this compound should exhibit a unit cell and space group consistent with a densely packed structure, likely in a common space group for organic molecules such as P2₁/c or C2/c. The key validation, however, comes from the analysis of intermolecular interactions, specifically hydrogen bonding.
The Ubiquitous R²₂(8) Hydrogen Bonding Motif in Barbiturates
A defining feature of the crystal structures of many 5,5-disubstituted barbiturates is the formation of a robust, centrosymmetric dimer via a pair of N-H···O=C hydrogen bonds. This creates a characteristic R²₂(8) ring motif, a concept well-established in crystal engineering[5]. The validation of a this compound structure would heavily rely on the presence and geometry of this motif.
Caption: A schematic of the common R²₂(8) hydrogen-bonded dimer in 5,5-disubstituted barbiturates.
In the expected crystal structure of this compound, the N-H···O hydrogen bond distances should typically fall within the range of 2.8 to 3.1 Å, with N-H···O angles approaching linearity (160-180°). Significant deviations from these values would warrant careful re-examination of the structural refinement.
Experimental Protocol: Single-Crystal X-ray Diffraction
For researchers embarking on the structural determination of this compound, the following protocol outlines the key steps in a single-crystal X-ray diffraction experiment.
1. Crystal Selection and Mounting:
-
Rationale: The quality of the diffraction data is directly proportional to the quality of the crystal. A good crystal should be a single, well-formed block, free of cracks and defects, with dimensions typically between 0.1 and 0.3 mm in each direction[6][7].
-
Procedure:
-
Under a polarizing microscope, select a suitable single crystal.
-
Carefully mount the crystal on a cryo-loop or a glass fiber using a minimal amount of cryo-protectant oil or epoxy.
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential radiation damage.
-
2. Data Collection:
-
Rationale: The goal is to collect a complete and redundant set of diffraction data from which the electron density and, subsequently, the atomic positions can be determined[8][9].
-
Procedure:
-
Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS)[9][10].
-
Perform an initial set of short-exposure frames to determine the unit cell parameters and the crystal's orientation matrix.
-
Based on the unit cell and Bravais lattice, devise a data collection strategy to ensure high completeness and redundancy of the data. This typically involves a series of ω and φ scans.
-
Collect the full dataset, monitoring for any signs of crystal decay.
-
3. Data Reduction and Structure Solution:
-
Rationale: The raw diffraction images are processed to extract the intensities of each reflection, which are then used to solve the phase problem and generate an initial model of the crystal structure[8].
-
Procedure:
-
Integrate the raw diffraction frames to obtain a list of Miller indices (h,k,l) and their corresponding intensities and standard uncertainties.
-
Apply corrections for Lorentz and polarization effects, and if necessary, for absorption.
-
Determine the space group from the systematic absences in the diffraction data.
-
Solve the structure using direct methods or Patterson methods to obtain the initial positions of the non-hydrogen atoms.
-
4. Structure Refinement:
-
Rationale: The initial structural model is refined against the experimental data to improve the agreement between the calculated and observed structure factors, leading to a chemically sensible and accurate final structure[7].
-
Procedure:
-
Perform iterative cycles of least-squares refinement to optimize the atomic coordinates, displacement parameters, and scale factors.
-
Locate hydrogen atoms from the difference Fourier map or place them in geometrically calculated positions.
-
Refine the model until the R-factor and other goodness-of-fit indicators converge to low values (typically R1 < 0.05 for a good quality structure).
-
The final output is a Crystallographic Information File (CIF), which contains all the necessary information about the crystal structure and the diffraction experiment.
-
Conclusion and Outlook
Validating the crystal structure of a molecule like this compound, even in the absence of a direct public reference, is a highly achievable goal. By leveraging the extensive structural knowledge of related barbiturates, a researcher can establish a robust framework for comparison. The presence of characteristic hydrogen bonding motifs, particularly the R²₂(8) dimer, along with sensible bond lengths, angles, and crystal packing, provides a strong basis for structural validation. This comparative approach, grounded in the principles of crystal engineering and supported by meticulous experimental work, ensures the scientific integrity of the determined structure, paving the way for further computational studies and rational drug design.
References
-
Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]
- Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database.
- Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388.
-
Wikipedia contributors. (2023). Cambridge Structural Database. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Chang, S. K., Van Engen, D., Fan, E., & Hamilton, A. D. (1991). Hydrogen bonding and molecular recognition: synthetic, complexation, and structural studies on barbiturate binding to an artificial receptor. Journal of the American Chemical Society, 113(20), 7640-7645.
-
Pro-XRD. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]
- Dey, S., & Chopra, D. (2015). Preliminary understanding of experiments on single crystal X-ray crystallography. Journal of the Indian Chemical Society, 92(11), 1735-1748.
- Craven, B. M., Vizzini, E. A., & Rodrigues, M. M. (1969). The crystal structures of two polymorphs of 5,5'-diethylbarbituric acid (barbital). Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 25(10), 1978-1993.
- Nichol, G. S., & Clegg, W. (2005). 5-Butyl-5-ethylbarbituric acid: a phase transition at low temperature.
-
University of Bern. Services: Single Crystal X-Ray Diffraction. Retrieved from [Link]
- Desiraju, G. R. (1995). Supramolecular synthons in crystal engineering—a new organic synthesis. Angewandte Chemie International Edition in English, 34(21), 2311-2327.
-
Carleton College. Single-crystal X-ray Diffraction. Retrieved from [Link]
-
Ulm University. Single-Crystal X-Ray Diffraction (SC-XRD). Retrieved from [Link]
- Fischer, A., & Bolte, M. (2006). 5,5-Dihydroxybarbituric acid 1,4-dioxane hemisolvate. Acta Crystallographica Section E: Structure Reports Online, 62(8), o3323-o3325.
- Lewis, D. W., & Tocher, D. A. (2004). 5,5-Dihydroxybarbituric acid monohydrate (alloxan dihydrate). Acta Crystallographica Section E: Structure Reports Online, 60(9), o1593-o1595.
- Mootz, D., & Jeffrey, G. A. (1965). The crystal structure of 5,5-dihydroxybarbituric acid trihydrate. Acta Crystallographica, 19(5), 717-725.
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Safety Operating Guide
Personal protective equipment for handling 5,5-Dibutylbarbituric acid
Executive Safety Summary
Immediate Action Required: 5,5-Dibutylbarbituric acid (CAS 512-48-1) presents a dual-threat profile often underestimated in routine laboratory settings. Unlike generic barbiturates which are primarily viewed as pharmacological hazards (CNS depressants), this specific lipophilic derivative is classified in major safety datasets as Corrosive (H314) and Toxic if Swallowed (H301) [1].
The Critical Error: Researchers often rely on standard "organic solid" PPE (safety glasses and single gloves). This is insufficient. Due to its corrosive nature, contact with skin moisture (sweat) or mucous membranes can cause severe burns before systemic toxicity even becomes a factor.
Risk Assessment & Hazard Architecture
To select the correct PPE, we must understand the mechanism of injury. This is not just about compliance; it is about biological causality.
The "Moisture-Activation" Threat
This compound is a crystalline powder. When airborne dust settles on skin, it reacts with perspiration to create a localized corrosive environment.
-
Primary Vector: Inhalation of fine particulates during weighing.
-
Secondary Vector: Dermal absorption via compromised skin (chemical burns).
-
Systemic Vector: Oral ingestion via hand-to-mouth transfer.
Hazard-to-Barrier Logic
The following decision logic maps specific chemical properties to the required physical barrier.
Figure 1: Risk-to-Barrier Logic Flow. Note that standard safety glasses are excluded due to the lack of a seal against corrosive dust.
PPE Selection Matrix
This matrix is designed for Self-Validating Safety : If you cannot verify the rating of your equipment, do not proceed.
| Protection Zone | Equipment Standard | Technical Rationale |
| Respiratory | P100 or N95 Respirator (NIOSH Approved) | Why: Surgical masks offer zero protection against chemical dust. You need a seal to prevent inhalation of toxic particulates [2]. |
| Ocular | Indirect Vent Chemical Goggles | Why: Safety glasses have gaps. Airborne corrosive dust can bypass glasses and settle on the tear film, causing immediate damage [1]. |
| Hand (Primary) | Nitrile (5 mil minimum) | Why: Nitrile offers superior chemical resistance compared to latex. Latex is permeable to many organic solvents used in downstream processing [3]. |
| Hand (Secondary) | Nitrile (Long Cuff) | Why: "Double gloving" provides a sacrificial layer. If the outer glove is contaminated, it can be stripped without exposing skin.[1] |
| Body | Lab Coat (High Neck) + Tyvek Sleeves | Why: Wrist gaps are the most common site of exposure. Disposable sleeves bridge the gap between glove and coat. |
Operational Protocol: The "Zero-Static" Workflow
Handling powders requires managing static electricity, which causes particle scattering.
Phase 1: Preparation
-
Engineering Control: All operations must occur inside a certified Chemical Fume Hood.
-
Static Mitigation: Use an anti-static gun or wipe on the spatula and weigh boat. Causality: Static charge can cause the powder to "jump" onto gloves/cuffs.
-
Glove Check: Inspect gloves for micro-tears by inflating them slightly (pneumatic test).
Phase 2: Weighing & Solubilization
This workflow minimizes the "Zone of Contamination."
Figure 2: The "Clean Hands" Protocol. Removing outer gloves before handling solvent bottles prevents cross-contamination of lab equipment.
Phase 3: Decontamination
-
Outer Glove Removal: Strip outer gloves inside the hood immediately after weighing is complete.
-
Solvent Wipe: Wipe the balance area with a methanol-dampened tissue. Why: this compound is lipophilic; water alone will smear it rather than remove it.
-
Waste: Dispose of wipes as solid hazardous waste.
Emergency & Disposal Logistics
Spill Management
-
Dry Spill: Do not sweep (creates dust).[2] Cover with a damp paper towel (to suppress dust) and wipe up.
-
Wet Spill: Absorb with vermiculite or chem-pads.
-
Skin Contact: Immediate flush for 15 minutes.[1][3][4] Note: Because of the corrosive classification (H314), do not wait for pain signals. Flush immediately [1].
Disposal Pathway
Disposal must comply with local regulations (e.g., RCRA in the US).
-
Classification: Likely P-listed or U-listed waste depending on jurisdiction, or simply "Organic Toxic/Corrosive."
-
Method: Incineration is the only acceptable method. Do not pour down the drain.
-
Controlled Substance Note: As a barbiturate derivative, verify if your local jurisdiction (DEA in US, precursors in EU) requires specific witnessing of destruction [4].
References
-
Sigma-Aldrich. (2025).[2] Safety Data Sheet: this compound. Retrieved from
-
Centers for Disease Control and Prevention (CDC). (2020). NIOSH Guide to the Selection and Use of Particulate Respirators. Retrieved from
-
Ansell. (2024). Chemical Permeation & Degradation Resistance Guide. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2022).[5] Management of Pharmaceutical Hazardous Waste. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
